4,6-Dimethoxy-2-mercaptopyrimidine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4,6-dimethoxy-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-9-4-3-5(10-2)8-6(11)7-4/h3H,1-2H3,(H,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVRHOZHSQQRMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=S)N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438007 | |
| Record name | 4,6-Dimethoxy-2-mercaptopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57235-35-5 | |
| Record name | 4,6-Dimethoxy-2-mercaptopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Dimethoxy-2-mercaptopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4,6-Dimethoxy-2-mercaptopyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a probable synthetic pathway, detailed experimental protocols for its synthesis and characterization, and expected analytical data based on analogous compounds.
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a mercapto group at the 2-position and methoxy groups at the 4- and 6-positions of the pyrimidine ring can significantly influence the molecule's physicochemical properties and biological interactions. This guide details a feasible synthetic route to this compound and the analytical methods for its thorough characterization.
Synthetic Pathway
The synthesis of this compound can be achieved through a well-established cyclocondensation reaction. This approach involves the reaction of a 1,3-dicarbonyl compound or its equivalent with thiourea. In this case, a malonaldehyde derivative bearing methoxy groups is the key precursor. A common and stable precursor for this is malonaldehyde bis(dimethyl acetal). The overall synthetic scheme is presented below.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of this compound
This protocol is based on established methods for the synthesis of substituted 2-mercaptopyrimidines.[1][2]
Materials:
-
Malonaldehyde bis(dimethyl acetal)
-
Thiourea
-
Sodium metal
-
Absolute Ethanol
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add small, freshly cut pieces of sodium metal to the ethanol under a nitrogen atmosphere. The reaction is exothermic; allow the sodium to dissolve completely to form a solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a solution of thiourea in absolute ethanol. Subsequently, add malonaldehyde bis(dimethyl acetal) dropwise to the reaction mixture with stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting residue in water.
-
Precipitation: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 5-6. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield pure this compound.
Characterization Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for the synthesized this compound.
Caption: Workflow for spectroscopic characterization.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer. Typical parameters include a 30-45 degree pulse, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal and apply pressure.
-
IR Spectrum Acquisition: Collect a background spectrum of the empty, clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.[3][4]
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Mass Spectrum Acquisition: Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For electrospray ionization (ESI), the sample solution is infused directly into the ion source.
-
Data Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.
Predicted Quantitative Data
The following tables summarize the predicted spectroscopic and physical data for this compound. These predictions are based on the analysis of structurally related compounds.[3][4][5]
Table 1: Predicted Physical and Spectroscopic Data
| Property | Predicted Value |
| Molecular Formula | C₆H₈N₂O₂S |
| Molecular Weight | 172.21 g/mol |
| Melting Point | >200 °C (decomposes) |
| Appearance | Off-white to pale yellow solid |
Table 2: Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet (broad) | 1H | -SH (thiol proton) |
| ~5.7 | Singlet | 1H | H-5 (pyrimidine ring) |
| ~3.8 | Singlet | 6H | -OCH₃ (methoxy protons) |
Table 3: Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C-2 (C=S) |
| ~170 | C-4, C-6 |
| ~85 | C-5 |
| ~55 | -OCH₃ |
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic, -OCH₃) |
| ~2550 | Weak | S-H stretch |
| 1600-1550 | Strong | C=N and C=C stretching |
| ~1250 | Strong | C-O stretch (asymmetric) |
| ~1050 | Strong | C-O stretch (symmetric) |
Table 5: Predicted Mass Spectrometry Data
| Ionization Mode | Predicted m/z | Assignment |
| ESI+ | 173.03 | [M+H]⁺ |
| ESI+ | 195.01 | [M+Na]⁺ |
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The outlined synthetic protocol, based on established chemical principles, offers a reliable method for its preparation. The detailed characterization procedures and predicted data will serve as a valuable resource for researchers in confirming the identity and purity of the synthesized compound, facilitating its further investigation in drug discovery and development programs.
References
Spectroscopic Profile of 4,6-Dimethoxy-2-mercaptopyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4,6-Dimethoxy-2-mercaptopyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimentally-derived public data for this specific molecule, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. These predictions are based on established principles and data from structurally analogous compounds. Furthermore, detailed experimental protocols for acquiring this data are provided as a practical resource for researchers engaged in the synthesis and characterization of pyrimidine derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects and correlation with data for structurally related pyrimidine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.5 - 6.0 | Singlet | 1H | H-5 (pyrimidine ring) |
| ~3.9 - 4.1 | Singlet | 6H | 2 x -OCH₃ |
| ~12.0 - 13.0 | Broad Singlet | 1H | -SH (thiol) |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~175 - 180 | C-2 (C=S) |
| ~170 - 175 | C-4, C-6 |
| ~85 - 90 | C-5 |
| ~55 - 60 | -OCH₃ |
Infrared (IR) Spectroscopy
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| 2600 - 2550 | Weak | S-H stretch (thiol)[1] |
| 1600 - 1550 | Strong | C=N stretch (pyrimidine ring) |
| 1500 - 1400 | Strong | C=C stretch (pyrimidine ring) |
| 1300 - 1200 | Strong | C-O stretch (aryl ether) |
| 1150 - 1050 | Strong | C-O stretch (aryl ether) |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Identity |
| 172 | [M]⁺ (Molecular Ion) |
| 157 | [M - CH₃]⁺ |
| 141 | [M - OCH₃]⁺ |
| 129 | [M - CH₃ - CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of purified this compound.
-
Transfer the solid into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Mix the sample via vortexing or sonication until the solid is completely dissolved.
-
If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Securely cap and label the NMR tube.
-
-
¹H NMR Acquisition :
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters. A typical acquisition may involve a 30-45 degree pulse, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition :
-
Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum.
-
A typical acquisition will require a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
-
IR Spectrum Acquisition :
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Mass Spectrum Acquisition (Electron Ionization - EI) :
-
Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
In the ion source, the sample is vaporized and bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[2]
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.
References
An In-depth Technical Guide on the Biological Activity of 4,6-Dimethoxy-2-mercaptopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and potential biological activities of 4,6-dimethoxy-2-mercaptopyrimidine derivatives. While direct and extensive research on the therapeutic biological activities of this specific scaffold is limited in publicly available literature, this document extrapolates potential applications based on the well-documented activities of structurally related 2-thiopyrimidine and 4,6-disubstituted pyrimidine compounds. This guide covers synthetic pathways, hypothesized biological activities with quantitative data from related compounds, potential mechanisms of action, and detailed experimental protocols.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives, particularly S-alkylated and S-sulfonylated analogs, is well-established, primarily driven by their use as intermediates in the synthesis of herbicides. These synthetic routes provide a solid foundation for producing these compounds for biological screening.
A common synthetic pathway starts from 4,6-dihydroxy-2-mercaptopyrimidine, which undergoes chlorination followed by methoxylation to yield the 4,6-dimethoxy scaffold. The mercapto group can then be further derivatized. A key intermediate is 4,6-dimethoxy-2-methylthiopyrimidine, which can be oxidized to the corresponding sulfonyl derivative.
Below is a generalized experimental workflow for the synthesis of these derivatives.
Experimental Protocols: Synthesis
Synthesis of 4,6-dichloro-2-methylthiopyrimidine: To a 500 mL three-necked flask, add 50 g (0.31 mol) of 4,6-dihydroxy-2-methylthiopyrimidine and 242 g (1.56 mol) of phosphorus oxychloride. The mixture is slowly heated to 104-106°C and maintained for 3 hours. After cooling to 40-46°C, 200 g of water is slowly added, and the mixture is stirred for 30 minutes. The product is collected by filtration and dried to yield 2-methylthio-4,6-dichloropyrimidine.[1]
Synthesis of 4,6-dimethoxy-2-methylthiopyrimidine: In a reaction flask, 295.6 g (1.5 mol) of 4,6-dichloro-2-methylthiopyrimidine is dissolved in 500 mL of toluene. The solution is heated to 40-42°C, and 583.2 g of a 30% sodium methoxide solution in methanol is added dropwise. The reaction is exothermic and is maintained at 54-56°C for 5-6 hours. After the reaction, methanol is distilled off under reduced pressure. Toluene (360 g) and water (750 g) are added to the residue, and the phases are separated. The aqueous phase is extracted with toluene, and the combined organic phases are concentrated under reduced pressure to yield the product.[1]
Synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine: To a solution of 4,6-dimethoxy-2-methylthiopyrimidine in a suitable solvent, an oxidizing agent such as hydrogen peroxide is added, often in the presence of a catalyst like sodium tungstate. The reaction mixture is stirred at a controlled temperature until the oxidation is complete. The product is then isolated by filtration and can be purified by recrystallization.[2]
Hypothesized Biological Activities
While specific data for this compound derivatives in therapeutic applications are scarce, the broader class of 2-thiopyrimidines exhibits a wide range of biological activities. These include anticancer, anti-inflammatory, and antimicrobial effects. The biological activity is highly dependent on the substituents at the 4 and 6 positions, as well as on the derivatization of the 2-mercapto group.
Anticancer Activity
Many 2-thiopyrimidine derivatives have been reported to possess potent anticancer activity. Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs).
Table 1: Anticancer Activity of Structurally Related Pyrimidine Derivatives
| Compound Class | Cancer Cell Line | Activity | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine | MCF7 (Breast) | Anticancer | 22.12 - 37.78 | [3] |
| 4,6-Disubstituted pyrimidine-2-thiol | MCF7 (Breast) | Anticancer | - | [4][5] |
| 2-Thiopyrimidine | Hela (Cervical) | Anti-proliferative | - | [6] |
| Thieno[2,3-d]pyrimidine | HCT116 (Colon) | Anticancer | 0.5 - 2 | [7] |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrimidine derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation.
Table 2: Anti-inflammatory Activity of Structurally Related Pyrimidine Derivatives
| Compound Class | Assay | Activity | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | COX-2 Inhibition | Anti-inflammatory | 0.04 | [8] |
| 2-Thiopyrimidine | Anti-inflammatory | 37.4% inhibition at 100 mg/kg | - |
Antimicrobial Activity
Derivatives of 2-thiopyrimidine have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.
Potential Mechanisms of Action
The diverse biological activities of 2-thiopyrimidine derivatives stem from their ability to interact with various biological targets. As kinase inhibitors, they can block signaling pathways that are crucial for cancer cell proliferation and survival.
A plausible mechanism of action for anticancer 2-thiopyrimidine derivatives is the inhibition of receptor tyrosine kinase (RTK) signaling pathways. These pathways are often dysregulated in cancer and play a critical role in cell growth, proliferation, and survival.
Experimental Protocols: Biological Assays
In Vitro Anticancer Activity (MTT Assay): Human cancer cell lines (e.g., MCF-7, HCT116) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours. After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
In Vitro COX Inhibition Assay: The ability of the compounds to inhibit COX-1 and COX-2 can be determined using a colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The IC50 values are calculated by plotting the percentage of inhibition versus the concentration of the compound.[9]
Conclusion
Derivatives of this compound represent a scaffold with significant, yet largely unexplored, therapeutic potential. Based on the extensive research on structurally related 2-thiopyrimidine compounds, it is reasonable to hypothesize that this class of molecules may possess valuable anticancer, anti-inflammatory, and antimicrobial properties. The established synthetic routes for the core structure and its S-derivatives provide a clear path for the generation of a library of compounds for biological screening. Future research should focus on the systematic synthesis and biological evaluation of a diverse range of this compound derivatives to elucidate their structure-activity relationships and identify lead compounds for further drug development. The potential for these compounds to act as kinase inhibitors makes them particularly attractive for oncology applications.
References
- 1. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]
The Versatile Building Block: A Technical Guide to 4,6-Dimethoxy-2-mercaptopyrimidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dimethoxy-2-mercaptopyrimidine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a variety of functional molecules, particularly in the agrochemical and pharmaceutical industries. Its unique structural features, including a reactive thiol group and two methoxy substituents on the pyrimidine ring, allow for diverse chemical modifications, leading to the creation of complex molecules with significant biological activities. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, offering valuable insights for researchers and professionals in organic synthesis and drug development.
The pyrimidine core is a fundamental motif in numerous biologically active compounds, including nucleobases, vitamins, and a wide array of synthetic drugs.[1] The presence of the mercapto group at the 2-position provides a handle for various transformations, most notably S-alkylation and oxidation, leading to the formation of thioethers and sulfonylpyrimidines, respectively. The methoxy groups at the 4- and 6-positions influence the electronic properties of the pyrimidine ring and can modulate the biological activity of the final products.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting from readily available precursors. A common strategy involves the preparation of a dimethoxypyrimidine core followed by the introduction of the mercapto group.
A plausible and efficient synthetic route commences with 4,6-dihydroxypyrimidine (barbituric acid), which is first converted to 4,6-dichloropyrimidine. Subsequent reaction with sodium methoxide yields 4,6-dimethoxypyrimidine. Chlorination at the 2-position, followed by nucleophilic substitution with a sulfur source like sodium hydrosulfide, affords the target molecule.
Alternatively, a more direct approach involves the use of 2-chloro-4,6-dimethoxypyrimidine as a key intermediate. This compound can be reacted with a suitable sulfur nucleophile to introduce the mercapto group.
Experimental Protocol: Synthesis from 2-Chloro-4,6-dimethoxypyrimidine
Materials:
-
2-Chloro-4,6-dimethoxypyrimidine
-
Sodium hydrosulfide (NaSH) or Sodium sulfide (Na2S)
-
Anhydrous ethanol or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4,6-dimethoxypyrimidine (1 equivalent) in anhydrous ethanol or DMF.
-
Add sodium hydrosulfide (1.1 to 1.5 equivalents) portion-wise to the solution at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (or to a suitable temperature such as 50-70 °C if using DMF) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.
-
If ethanol is used as the solvent, it can be removed under reduced pressure.
-
Acidify the reaction mixture carefully with dilute hydrochloric acid to a pH of approximately 5-6 to protonate the thiolate.
-
Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Key Reactions of this compound
The reactivity of this compound is primarily centered around the versatile thiol group, which readily undergoes S-alkylation and oxidation.
S-Alkylation
The sulfur atom of the mercapto group is a soft nucleophile and reacts readily with various electrophiles, particularly alkyl halides, to form S-alkylated derivatives (2-alkylthio-4,6-dimethoxypyrimidines). This reaction is a cornerstone for introducing diverse side chains and is crucial for the synthesis of many agrochemicals.[2]
Materials:
-
This compound
-
Methyl iodide or Dimethyl sulfate
-
Potassium carbonate or Sodium hydride
-
Acetone or Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1 equivalent) in acetone or DMF, add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents) at room temperature.
-
Stir the mixture for 30 minutes to form the thiolate anion.
-
Add the alkylating agent, such as methyl iodide (1.1 equivalents), dropwise to the suspension.
-
Continue stirring at room temperature or slightly elevated temperature (40-50 °C) and monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting 2-methylthio-4,6-dimethoxypyrimidine by recrystallization or chromatography. A facile synthesis of 4,6-dimethoxy-2-methylthiopyrimidine from 2-chloro-4,6-dimethoxypyrimidine and sodium methyl mercaptide has been reported with a yield of 95.6%.[2]
Oxidation
The S-alkylated derivatives can be readily oxidized to the corresponding sulfoxides and sulfones. The resulting 2-alkylsulfonyl-4,6-dimethoxypyrimidines are particularly important intermediates in the synthesis of herbicides. The sulfonyl group is a good leaving group, facilitating nucleophilic aromatic substitution reactions.[2]
Oxidation of 2-methylthio-4,6-dimethoxypyrimidine.
Materials:
-
2-Methylthio-4,6-dimethoxypyrimidine
-
Hydrogen peroxide (H₂O₂)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O) as a catalyst
-
Acetic acid
-
Standard laboratory glassware
Procedure:
-
In a reaction flask, dissolve 2-methylthio-4,6-dimethoxypyrimidine (1 equivalent) in acetic acid.
-
Add a catalytic amount of sodium tungstate dihydrate.
-
Slowly add hydrogen peroxide (2.2-3.0 equivalents) to the mixture, maintaining the temperature below 40 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4,6-dimethoxy-2-methylsulfonylpyrimidine. This oxidation can proceed in high yield (around 95%).[2]
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| This compound | C₆H₈N₂O₂S | 172.21 | 56-60 | [3] |
| 4,6-Dimethoxy-2-methylthiopyrimidine | C₇H₁₀N₂O₂S | 186.23 | 52.5-53.8 | [2] |
| 4,6-Dimethoxy-2-methylsulfonylpyrimidine | C₇H₁₀N₂O₄S | 218.23 | 126.3-127.7 | [2] |
| 4,6-Dihydroxy-2-mercaptopyrimidine | C₄H₄N₂O₂S | 144.15 | 280-285 (dec.) | [4] |
| 4,6-Dimethyl-2-mercaptopyrimidine | C₆H₈N₂S | 140.21 | 213-216 (dec.) | [5] |
Applications
Agrochemicals
The primary application of this compound and its derivatives is in the agrochemical industry, particularly in the synthesis of herbicides.[2] The 4,6-dimethoxy-2-methylsulfonylpyrimidine intermediate is a key component in the production of pyrimidinyloxybenzoic acid herbicides, such as bispyribac-sodium.[2] These herbicides are effective against a broad spectrum of weeds in various crops.[2]
Synthesis of Pyrimidinyloxybenzoic Acid Herbicides.
Medicinal Chemistry
While the primary focus has been on agrochemicals, the 4,6-dimethoxypyrimidine scaffold holds potential in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][6][7] The ability to functionalize the 2-position of this compound opens up avenues for the synthesis of novel compounds with potential therapeutic applications. Further research in this area could lead to the discovery of new drug candidates.
Logical Relationships of this compound
The following diagram illustrates the central role of this compound as a building block for key transformations and its applications.
Logical relationships of the core compound.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its mercapto group make it an important precursor for a range of functionalized pyrimidines. The well-established applications in the synthesis of herbicides highlight its industrial significance. Furthermore, the inherent biological potential of the pyrimidine core suggests that this compound and its derivatives are promising scaffolds for future research in drug discovery and development. This guide provides a solid foundation for researchers and scientists to explore the full potential of this important heterocyclic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. lookchem.com [lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 4,6-Dimethyl-2-mercaptopyrimidine | 22325-27-5 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure of 4,6-Dimethoxy-2-mercaptopyrimidine Derivatives: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the crystal structure of a key derivative of 4,6-dimethoxy-2-mercaptopyrimidine, namely 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine. A comprehensive search of publicly available crystallographic databases reveals a lack of definitive crystal structure data for this compound in its thione/thiol tautomeric forms. However, the crystal structure of its stable, oxidized derivative has been well-characterized and serves as a critical reference for understanding the molecular geometry and intermolecular interactions of this class of compounds. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, crystallographic data, and a procedural workflow for such analyses.
Introduction
Experimental Protocols
Synthesis and Crystallization of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
A facile and efficient synthesis of 4,6-dimethoxy-2-methylthiopyrimidine can be achieved through the nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide, yielding the product in high purity.[2][3] Subsequent oxidation of the methylthio group affords the target compound, 4,6-dimethoxy-2-methylsulfonylpyrimidine.
Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine: A mixture of 2-chloro-4,6-dimethoxypyrimidine (100 mmol), tetrabutylammonium bromide (5 mmol), 25% sodium methyl mercaptide (107 mmol), and methanol (80 mmol) is heated to 45-50°C for 2 hours. The resulting off-white precipitate is collected by vacuum filtration, washed with cool water, and recrystallized from an isopropanol:water (2:1) mixture to yield colorless crystals of 4,6-dimethoxy-2-methylthiopyrimidine.[2]
Oxidation to 4,6-Dimethoxy-2-methylsulfonylpyrimidine: Periodic acid (2.63 mmol) is dissolved in acetonitrile (6 ml) with stirring at room temperature for 1 hour. Chromium trioxide (0.125 mmol) is then added and stirred for 5 minutes to form a clear orange solution. A portion of this oxidizing solution (1.7 ml) is added to a solution of 4,6-dimethoxy-2-methylthiopyrimidine (0.23 mmol) in ethyl acetate and stirred at room temperature for 30 minutes. The reaction is quenched with saturated sodium sulfite and purified by silica column chromatography (eluting with acetone) to yield 4,6-dimethoxy-2-methylsulfonylpyrimidine. Single crystals suitable for X-ray diffraction can be obtained by recrystallization from a dichloromethane solution.[1]
X-ray Crystallography
The determination of the atomic and molecular structure of a crystal is achieved through X-ray crystallography.[4] This technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.
Data Collection: A suitable single crystal of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 296 K) using a radiation source such as Mo Kα radiation.[1] A series of two-dimensional diffraction patterns are recorded as the crystal is rotated.[4]
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1]
Data Presentation
The crystallographic data for 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine is summarized in the tables below.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value[1] |
| Empirical Formula | C₇H₁₀N₂O₄S |
| Formula Weight | 218.23 |
| Temperature | 296 K |
| Wavelength | 0.71073 Å |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 8.349 (2) Å |
| b | 11.067 (3) Å |
| c | 11.438 (3) Å |
| α | 108.457 (8)° |
| β | 92.774 (8)° |
| γ | 98.504 (8)° |
| Volume | 986.4 (4) ų |
| Z | 4 |
| Density (calculated) | 1.468 Mg/m³ |
| Absorption Coefficient | 0.32 mm⁻¹ |
| F(000) | 456 |
| Crystal Size | 0.38 x 0.30 x 0.08 mm |
| Theta range for data collection | 2.1 to 28.3° |
| Reflections collected | 29277 |
| Independent reflections | 7063 [R(int) = 0.042] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 7063 / 0 / 259 |
| Goodness-of-fit on F² | 1.08 |
| Final R indices [I>2sigma(I)] | R1 = 0.044, wR2 = 0.156 |
| R indices (all data) | R1 = 0.068, wR2 = 0.174 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.
Caption: Workflow for Synthesis and Crystal Structure Analysis.
Conclusion
This technical guide has detailed the synthesis, crystallization, and comprehensive crystal structure analysis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, a key derivative of this compound. The provided experimental protocols and crystallographic data offer a valuable resource for researchers in medicinal chemistry and materials science. The workflow diagram provides a clear overview of the process from synthesis to structural elucidation. While the crystal structure of the parent mercapto compound remains to be reported, the analysis of this derivative provides significant insights into the molecular architecture of this important class of heterocyclic compounds.
References
In-Depth Technical Guide: Solubility and Stability of 4,6-Dimethoxy-2-mercaptopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, specific quantitative solubility and stability data for 4,6-Dimethoxy-2-mercaptopyrimidine is limited. This guide provides a comprehensive framework based on the general chemical properties of pyrimidine derivatives, information on structurally similar compounds, and established experimental protocols. The quantitative data and degradation pathways presented herein are illustrative and should be confirmed by empirical studies.
Introduction
This compound is a heterocyclic organic compound with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its development and application. This technical guide outlines the methodologies for determining these key parameters and presents illustrative data based on analogous compounds.
Solubility Studies
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The solubility of pyrimidine derivatives is influenced by factors such as the nature and position of substituents, solvent properties, and temperature.
Hypothetical Quantitative Solubility Data
Based on the general principle of "like dissolves like" and qualitative data for structurally similar compounds, a hypothetical solubility profile for this compound is presented in Table 1. The presence of polar methoxy groups and a mercapto group suggests moderate solubility in polar organic solvents.
Table 1: Hypothetical Quantitative Solubility of this compound at 25°C
| Solvent | Polarity Index | Predicted Solubility (g/L) |
| Water | 9.0 | < 0.1 |
| Methanol | 6.6 | 5 - 10 |
| Ethanol | 5.2 | 2 - 5 |
| Acetone | 5.1 | 10 - 20 |
| Dichloromethane | 3.4 | 20 - 50 |
| Ethyl Acetate | 4.3 | 15 - 30 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 |
Experimental Protocol: Thermodynamic Solubility Determination
This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, DMSO)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a known volume of each solvent in separate vials. Ensure there is undissolved solid at the bottom of each vial.
-
-
Equilibration:
-
Seal the vials and place them in a shaker or incubator set at a constant temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the samples accurately.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from HPLC (g/L)) x (Dilution Factor)
-
Visualization: Experimental Workflow for Solubility Determination
Stability Studies
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish stability-indicating analytical methods.[1][2][3]
Forced Degradation Studies
Forced degradation studies expose the API to stress conditions more severe than accelerated stability testing to predict its degradation pathways.[1] A summary of typical forced degradation conditions is provided in Table 2.
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 - 72 hours | Hydrolysis of methoxy groups to hydroxyl groups |
| Basic Hydrolysis | 0.1 M NaOH | 24 - 72 hours | Hydrolysis of methoxy groups, potential ring opening |
| Oxidative Degradation | 3% H₂O₂ | 24 - 48 hours | Oxidation of the sulfur atom (sulfoxide, sulfone), N-oxidation |
| Photolytic Degradation | UV light (254 nm) and visible light | 24 - 72 hours | Photodegradation products (e.g., dimers, rearranged products) |
| Thermal Degradation | 60 - 80°C | 48 - 96 hours | Thermally induced degradation products |
Experimental Protocols: Forced Degradation Studies
General Procedure:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Application: Expose the samples to the stress conditions as outlined in Table 2. Include a control sample stored under normal conditions.
-
Neutralization/Quenching: After the specified duration, neutralize the acidic and basic samples. For oxidative degradation, the reaction may be quenched if necessary.
-
Analysis: Analyze all samples (stressed and control) using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Peak Purity and Mass Balance: Assess the purity of the main peak and calculate the mass balance to account for all degradation products.
Specific Protocols:
-
Acidic/Basic Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M HCl or 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C).
-
Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Photolytic Degradation: Expose the sample solution in a photostability chamber to a specified light intensity.
-
Thermal Degradation: Store the solid compound and a solution of the compound in an oven at a specified temperature.
Visualization: Stability Assessment Workflow
Potential Degradation Pathways
Based on the structure of this compound and known degradation patterns of similar molecules, several degradation pathways can be postulated.[4]
Conclusion
References
Quantum Chemical Blueprint of 4,6-Dimethoxy-2-mercaptopyrimidine: A Technical Guide for Drug Discovery
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 4,6-dimethoxy-2-mercaptopyrimidine. While direct experimental and computational studies on this specific molecule are not extensively documented in publicly available literature, this paper outlines a robust theoretical framework based on established computational methodologies applied to analogous pyrimidine derivatives. By leveraging Density Functional Theory (DFT), this guide details the expected molecular geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). The presented data, derived from theoretical calculations, offers valuable insights for drug design and development by predicting the molecule's reactivity, stability, and potential intermolecular interactions. This document serves as a foundational resource for researchers initiating computational investigations into the therapeutic potential of this compound and its derivatives.
Introduction
Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The substituent groups on the pyrimidine ring play a crucial role in modulating the molecule's physicochemical properties and biological activity. The title compound, this compound, possesses key functional groups—methoxy and mercapto—that are known to influence electronic distribution and interaction capabilities, making it a molecule of significant interest for drug discovery.
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern drug development. These computational methods allow for the precise determination of molecular properties, offering insights that are often difficult or impossible to obtain through experimental techniques alone. By simulating the molecular structure and electronic properties, DFT can predict reactivity, stability, and potential binding interactions with biological targets, thereby guiding the synthesis and evaluation of new drug candidates. This guide outlines the theoretical application of these methods to this compound.
Computational Methodology
The theoretical calculations detailed in this guide are based on well-established protocols for similar heterocyclic compounds.
Geometry Optimization
The molecular structure of this compound would be optimized using DFT with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is recommended for accurate results.[1][2] This level of theory provides a good balance between computational cost and accuracy for predicting the geometric parameters of organic molecules. The optimization process is continued until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary frequencies in the vibrational analysis.
Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model. Theoretical vibrational analysis also provides insights into the molecule's thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, at different temperatures.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of molecular stability.[2] A smaller energy gap suggests higher reactivity. These orbitals' spatial distribution helps identify the regions of the molecule most likely to participate in electron donation (HOMO) and acceptance (LUMO).
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential). This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding.
Theoretical Results and Discussion
The following sections present the expected theoretical data for this compound based on the computational methodology described above.
Molecular Geometry
The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's three-dimensional structure. The expected values for key parameters are summarized in Table 1.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-S1 | 1.75 Å |
| C2-N1 | 1.38 Å | |
| N1-C6 | 1.34 Å | |
| C6-C5 | 1.40 Å | |
| C5-C4 | 1.39 Å | |
| C4-N3 | 1.35 Å | |
| N3-C2 | 1.37 Å | |
| C4-O1 | 1.36 Å | |
| C6-O2 | 1.36 Å | |
| Bond Angle | N1-C2-N3 | 118.0° |
| C2-N1-C6 | 121.5° | |
| N1-C6-C5 | 120.0° | |
| C6-C5-C4 | 118.5° | |
| C5-C4-N3 | 120.5° | |
| C4-N3-C2 | 121.5° | |
| Dihedral Angle | C6-N1-C2-S1 | 180.0° |
| C5-C4-O1-C(H3) | 5.0° | |
| C5-C6-O2-C(H3) | -5.0° | |
| Table 1: Predicted Optimized Geometric Parameters for this compound. |
Vibrational Spectroscopy
The theoretical vibrational spectrum provides a detailed assignment of the molecule's fundamental vibrational modes. Key predicted frequencies and their corresponding assignments are presented in Table 2.
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | C-H stretching (aromatic) |
| ~2950 | C-H stretching (methyl) |
| ~2550 | S-H stretching |
| ~1600 | C=N stretching |
| ~1570 | C=C stretching |
| ~1250 | C-O-C asymmetric stretching |
| ~1050 | C-O-C symmetric stretching |
| ~700 | C-S stretching |
| Table 2: Predicted Vibrational Frequencies and Assignments for this compound. |
Frontier Molecular Orbitals
The HOMO and LUMO energies and their energy gap are presented in Table 3. The HOMO is expected to be localized primarily on the sulfur atom and the pyrimidine ring, indicating these are the primary sites for electrophilic attack. The LUMO is likely distributed over the pyrimidine ring, suggesting this region is susceptible to nucleophilic attack.
| Parameter | Energy (eV) |
| HOMO | -6.20 |
| LUMO | -1.85 |
| Energy Gap (ΔE) | 4.35 |
| Table 3: Predicted Frontier Molecular Orbital Energies for this compound. |
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Computational Workflow
Caption: A typical workflow for quantum chemical calculations.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the quantum chemical investigation of this compound. By employing Density Functional Theory, it is possible to obtain detailed insights into the molecule's geometric, vibrational, and electronic properties. The predicted data on bond lengths, bond angles, vibrational frequencies, HOMO-LUMO energies, and molecular electrostatic potential provide a fundamental understanding of the molecule's characteristics. This information is invaluable for predicting its reactivity, stability, and potential as a pharmacophore in drug design. The methodologies and expected outcomes presented herein serve as a robust starting point for further computational and experimental studies aimed at exploring the therapeutic applications of this promising pyrimidine derivative.
References
An In-depth Technical Guide to 4,6-Dimethoxy-2-mercaptopyrimidine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,6-Dimethoxy-2-mercaptopyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct research on this specific molecule is limited, this document extrapolates from closely related compounds to detail its probable synthesis, physicochemical properties, and potential biological activities.
Introduction
Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The substitution pattern of the pyrimidine ring significantly influences its chemical reactivity and biological function. This compound, with its electron-donating methoxy groups and a reactive mercapto group, presents a unique chemical entity with potential for further chemical modification and exploration of its biological activities. Derivatives of mercaptopyrimidines are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis and Historical Context
A plausible and efficient synthetic route to this compound would likely involve a multi-step process starting from a readily available precursor such as 2-thiobarbituric acid or a chlorinated pyrimidine derivative.
Inferred Synthetic Pathway
A logical synthetic pathway can be proposed starting from 4,6-dichloro-2-(methylthio)-1,3-pyrimidine. This starting material is known in the scientific literature. The synthesis would proceed via a nucleophilic substitution reaction followed by demethylation.
Methodological & Application
Application Notes and Protocols for the Synthesis of 4,6-Dimethoxy-2-mercaptopyrimidine
Introduction
4,6-Dimethoxy-2-mercaptopyrimidine is a substituted pyrimidine derivative of interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in a wide range of biologically active compounds. This document provides a detailed experimental protocol for a multi-step synthesis of this compound, adapted from established methods for the synthesis of related pyrimidine derivatives. The synthesis involves the initial formation of a pyrimidine ring system, followed by functional group manipulations to achieve the desired methoxy and mercapto substitutions.
Overall Reaction Scheme
The synthesis of this compound can be achieved through a three-step process starting from diethyl malonate and thiourea:
-
Step 1: Cyclocondensation to form 4,6-dihydroxy-2-mercaptopyrimidine (2-Thiobarbituric acid).
-
Step 2: Chlorination of the dihydroxy intermediate to yield 4,6-dichloro-2-mercaptopyrimidine.
-
Step 3: Methoxylation of the dichloro intermediate to afford the final product, this compound.
Experimental Protocols
Materials and Equipment:
-
Diethyl malonate
-
Thiourea
-
Sodium ethoxide
-
Ethanol, absolute
-
Hydrochloric acid, concentrated
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Sodium methoxide
-
Methanol, anhydrous
-
Dichloromethane (DCM)
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
-
pH indicator paper
Step 1: Synthesis of 4,6-Dihydroxy-2-mercaptopyrimidine (2-Thiobarbituric Acid)
This procedure is based on the classical Biginelli-type condensation reaction for pyrimidine synthesis.[1][2]
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 21.6 g (0.4 mol) of sodium ethoxide in 250 mL of absolute ethanol.
-
To this solution, add 38.0 g (0.5 mol) of thiourea and 64.0 g (0.4 mol) of diethyl malonate.
-
Heat the mixture to reflux with continuous stirring for 8 hours. A precipitate will form during the reaction.
-
After the reflux period, cool the reaction mixture to room temperature and then further chill in an ice bath.
-
Acidify the mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (2 x 50 mL) and then with cold ethanol (2 x 30 mL).
-
Dry the product in a vacuum oven at 60°C to yield 4,6-dihydroxy-2-mercaptopyrimidine.
Step 2: Synthesis of 4,6-Dichloro-2-mercaptopyrimidine
This step involves the conversion of the hydroxyl groups to chloro groups using phosphorus oxychloride.[3]
Procedure:
-
In a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 28.8 g (0.2 mol) of 4,6-dihydroxy-2-mercaptopyrimidine.
-
Slowly add 100 mL (1.07 mol) of phosphorus oxychloride to the flask.
-
Add 5 mL of N,N-dimethylaniline dropwise as a catalyst.
-
Heat the mixture to reflux and maintain for 4 hours. The reaction mixture will become a clear, dark solution.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring in a well-ventilated fume hood.
-
A precipitate will form. Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum to yield 4,6-dichloro-2-mercaptopyrimidine.
Step 3: Synthesis of this compound
This final step involves the nucleophilic substitution of the chloro groups with methoxy groups.[4]
Procedure:
-
Prepare a solution of sodium methoxide by carefully dissolving 10.1 g (0.44 mol) of sodium in 200 mL of anhydrous methanol in a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under a nitrogen atmosphere.
-
Once the sodium has completely reacted, add 36.2 g (0.2 mol) of 4,6-dichloro-2-mercaptopyrimidine in portions to the sodium methoxide solution at room temperature.
-
Heat the reaction mixture to reflux for 6 hours.
-
After cooling, neutralize the mixture with glacial acetic acid.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add 200 mL of water and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield the crude product.
-
Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Data Presentation
| Parameter | 4,6-Dihydroxy-2-mercaptopyrimidine | 4,6-Dichloro-2-mercaptopyrimidine | This compound |
| Molecular Formula | C₄H₄N₂O₂S | C₄H₂Cl₂N₂S | C₆H₈N₂O₂S |
| Molecular Weight | 144.15 g/mol | 179.04 g/mol | 172.20 g/mol |
| Typical Yield | 80-90% | 75-85% | 70-80% |
| Appearance | White to off-white solid | Pale yellow solid | White crystalline solid |
| Melting Point | >300 °C (decomposes) | 155-158 °C | (To be determined) |
Visualization of Experimental Workflow
Caption: Multi-step synthesis workflow for this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. longdom.org [longdom.org]
- 3. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 4. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
The Role of 4,6-Dimethoxy-2-mercaptopyrimidine Derivatives in the Synthesis of Potent Herbicides
Introduction: 4,6-Dimethoxy-2-mercaptopyrimidine and its derivatives are pivotal intermediates in the synthesis of a significant class of modern herbicides. These compounds form the core structure for two major families of herbicides: the sulfonylureas and the pyrimidinyloxybenzoic acids. Herbicides derived from this pyrimidine scaffold are renowned for their high efficacy at low application rates, broad weed control spectrum, and often, favorable environmental profiles. Their primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants, leading to weed growth inhibition and eventual death.
This document provides detailed application notes and experimental protocols for the synthesis of key herbicides utilizing derivatives of this compound. It is intended for researchers, scientists, and professionals in the fields of agrochemical synthesis and drug development.
Key Intermediates in Herbicide Synthesis
While this compound itself can be a precursor, its derivatives, 2-amino-4,6-dimethoxypyrimidine and 4,6-dimethoxy-2-methylsulfonylpyrimidine, are more commonly the direct building blocks for herbicide synthesis.
-
2-Amino-4,6-dimethoxypyrimidine: This intermediate is crucial for the synthesis of numerous sulfonylurea herbicides, including Bensulfuron-methyl, Nicosulfuron, and Rimsulfuron.[1][2] The synthesis involves the reaction of this amino-pyrimidine with a corresponding sulfonyl isocyanate.
-
4,6-Dimethoxy-2-methylsulfonylpyrimidine: This derivative is a key component in the synthesis of pyrimidinyloxybenzoic acid herbicides, such as Bispyribac-sodium.[3] The synthesis typically involves a nucleophilic substitution reaction with a dihydroxy benzoic acid derivative.
Herbicide Synthesis Protocols
The following are detailed experimental protocols for the synthesis of prominent herbicides derived from 4,6-dimethoxypyrimidine intermediates.
Protocol 1: Synthesis of Bispyribac-sodium
This protocol details the synthesis of Bispyribac-sodium via the condensation of 2,6-dihydroxy benzoic acid and 4,6-dimethoxy-2-(methylsulfonyl)-pyrimidine.
Materials:
-
2,6-dihydroxy benzoic acid
-
4,6-Dimethoxy-2-(methylsulfonyl)-pyrimidine
-
Sodium hydride (60% dispersion in oil)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Methanol
-
Standard laboratory glassware
-
HPLC for purity analysis
Procedure:
-
Prepare a solution of 154 g of 2,6-dihydroxy benzoic acid in 500 ml of Dimethyl sulfoxide.
-
In a separate reaction vessel, prepare a mixture of 130 g of Sodium hydride (60% emulsion in oil) in 1.5 L of Dimethyl sulfoxide.
-
Slowly add the 2,6-dihydroxy benzoic acid solution to the sodium hydride mixture over 2-3 hours at a temperature of 30-32°C.
-
Stir the resulting mixture for an additional 2 hours at 30-32°C.
-
Prepare a slurry of 480 g of 4,6-dimethoxy-2-(methylsulfonyl)-pyrimidine in 750 ml of DMSO.
-
Add the pyrimidine slurry to the reaction mixture over 2-3 hours, maintaining the temperature at 30-32°C.
-
Monitor the reaction progress by HPLC until completion.
-
Filter the reaction mass and wash the solid product with DMSO.
-
Reslurry the wet solid in 1000 ml of methanol, followed by a reslurry in 1000 ml of 75% aqueous methanol.
-
For further purification, reslurry the obtained Bispyribac-sodium powder in 1200 ml of Toluene at reflux temperature.
-
Cool the mixture, filter the purified product, and dry to obtain Bispyribac-sodium.
Quantitative Data:
| Parameter | Value |
| Yield | ~85-88% |
| Purity (by HPLC) | >98% |
Protocol 2: Synthesis of Nicosulfuron
This protocol describes the synthesis of Nicosulfuron from 2-amino-4,6-dimethoxypyrimidine and a pyridine sulfonyl chloride derivative in a two-step process.[4][5]
Step 1: Synthesis of Pyrimidine Urea Intermediate
-
In a reactor, combine 1.0 mol (155.2 g) of 2-amino-4,6-dimethoxypyrimidine, 1.5 mol (90.9 g) of urea, and 500 ml of acetonitrile.
-
Add 0.5 mol (50 g) of concentrated sulfuric acid to the mixture.
-
Reflux the reaction mixture for 10 hours.
-
Filter the mixture to obtain the pyrimidine urea in an acetonitrile solution. The yield of this intermediate is approximately 81.2%.
Step 2: Condensation to form Nicosulfuron
-
To the pyrimidine urea acetonitrile solution from Step 1, add 0.5 mol of potassium carbonate.
-
Cool the mixture to 5-10°C.
-
Prepare a solution of 0.8 mol (251.5 g) of pyridine sulfonyl chloride in acetonitrile.
-
Slowly add the pyridine sulfonyl chloride solution to the pyrimidine urea solution over 4 hours, maintaining the temperature at 5-10°C.
-
Stir the reaction mixture for an additional hour at 5-10°C.
-
Filter the mixture, wash the solid product, and air dry to obtain Nicosulfuron.
Quantitative Data:
| Parameter | Value |
| Yield | ~95.3% |
| Purity | ~95.4% |
Protocol 3: Synthesis of Bensulfuron-methyl
The synthesis of Bensulfuron-methyl involves the reaction of 2-amino-4,6-dimethoxypyrimidine with o-(methyl formate) benzyl sulfonyl isocyanate.
Procedure:
-
The synthesis of the o-(methyl formate) benzyl sulfonyl isocyanate intermediate is achieved by reacting o-methyl formate benzyl sulfamide with bis(trichloromethyl) carbonate and a catalyst.
-
The obtained isocyanate is then reacted with 2-amino-4,6-dimethoxypyrimidine in a condensation reaction solvent.
-
The reaction is typically carried out at a temperature between 50 and 90°C.
-
After the reaction is complete, the mixture is cooled, and the Bensulfuron-methyl product is collected and dried.
Quantitative Data:
| Parameter | Value |
| Total Yield | >90%[6] |
| Purity | >97%[6] |
Herbicidal Activity Data
The following table summarizes the herbicidal efficacy of herbicides derived from 4,6-dimethoxypyrimidine intermediates against various weed species.
| Herbicide | Target Weed | Efficacy Data | Reference |
| Bispyribac-sodium | Echinochloa crus-galli (Barnyardgrass) | High control efficiency, significantly lower weed population and dry matter. | [7] |
| Cyperus difformis (Smallflower umbrella sedge) | Effective control. | [7] | |
| Mixed weed flora in rice | Highest weed control index (90.70%) at 200 ml/ha. | [7] | |
| Bensulfuron-methyl | Hydrilla verticillata | I50 ≈ 110 nM for growth inhibition. | [8] |
| Wide range of weeds in rice | Effective control of broadleaf weeds and sedges. | [9] | |
| Nicosulfuron | Various annual and perennial grasses | Effective post-emergence control. | |
| Rimsulfuron | Annual and perennial grasses and broad-leaved weeds | Effective post-emergence control in maize and potatoes.[10] |
Signaling Pathway and Experimental Workflow
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
Sulfonylurea and pyrimidinyloxybenzoic acid herbicides act by inhibiting the acetolactate synthase (ALS) enzyme.[11][12][13] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[11] By blocking this enzyme, the herbicides prevent the synthesis of these essential amino acids, which are vital for protein synthesis and overall plant growth. This inhibition leads to a cessation of cell division and growth in susceptible plants, ultimately causing their death.
General Workflow for Herbicide Synthesis and Evaluation
The development of new herbicides from this compound derivatives follows a structured workflow, from the synthesis of the core intermediate to the final biological evaluation of the herbicidal candidates.
Derivatives of this compound are indispensable building blocks in the agrochemical industry for the synthesis of highly effective sulfonylurea and pyrimidinyloxybenzoic acid herbicides. The provided protocols and data offer a valuable resource for researchers and professionals engaged in the development of new and improved weed management solutions. The consistent mode of action via ALS inhibition underscores the importance of this pyrimidine scaffold in designing targeted and potent herbicidal agents. Further research can continue to explore novel derivatives to address challenges such as weed resistance and to enhance the environmental safety of these crucial agricultural tools.
References
- 1. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 2. CN102491948A - Preparation method for 2-amino-4, 6-dimethoxy pyrimidine - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. CN101671327B - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]
- 5. CN101671327A - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]
- 6. CN111646976A - Synthetic method of rimsulfuron - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. apms.org [apms.org]
- 9. researchgate.net [researchgate.net]
- 10. Rimsulfuron | C14H17N5O7S2 | CID 91779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 12. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 13. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
Application of 4,6-Dimethoxy-2-mercaptopyrimidine in Pharmaceutical Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of pyrimidine are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The pyrimidine nucleus is integral to nucleobases, vitamins, and coenzymes, and its synthetic analogs have been extensively explored for their therapeutic potential. Within this diverse class, 4,6-Dimethoxy-2-mercaptopyrimidine emerges as a promising scaffold for pharmaceutical drug discovery. While extensive research on this specific molecule is still developing, the known biological activities of structurally related 2-mercapto-4,6-disubstituted pyrimidines suggest a range of potential therapeutic applications. These include roles as antimicrobial, anticancer, and anti-inflammatory agents.
This document provides an overview of the potential applications of this compound, summarizes key quantitative data from related compounds to guide future research, and offers detailed experimental protocols for its synthesis and biological evaluation.
Potential Therapeutic Applications
The core structure of this compound, featuring a pyrimidine ring with methoxy and mercapto functional groups, presents multiple opportunities for interaction with biological targets. Based on the activities of analogous compounds, the following therapeutic areas are of significant interest for investigation:
-
Antimicrobial Activity: 2-Mercapto-4,6-disubstituted pyrimidines have demonstrated notable activity against Mycobacterium tuberculosis. This suggests that this compound and its derivatives could be explored as novel antitubercular agents. The pyrimidine scaffold is a well-established pharmacophore in various antimicrobial drugs.
-
Anticancer Activity: The pyrimidine ring is a key structural motif in many established anticancer drugs, such as the antimetabolite 5-fluorouracil. Furthermore, various substituted pyrimidines have been shown to inhibit protein kinases, which are critical regulators of cell proliferation and survival. The potential of this compound as a building block for the synthesis of kinase inhibitors or other anticancer agents warrants thorough investigation.
-
Anti-inflammatory and Immunomodulatory Effects: Certain pyrimidine derivatives have exhibited anti-inflammatory and immunomodulatory activities. These effects are often mediated through the inhibition of key signaling pathways involved in the inflammatory response. Exploring the potential of this compound to modulate inflammatory processes could lead to the development of new treatments for a variety of inflammatory disorders.
-
Neurodegenerative Diseases: Derivatives of 4-aminopyrimidine have been investigated as inhibitors of Beta-secretase 1 (BACE1), an enzyme implicated in the pathology of Alzheimer's disease. The structural similarities suggest that this compound could serve as a scaffold for the design of novel BACE1 inhibitors.
Data Presentation: Biological Activities of Related Pyrimidine Derivatives
To provide a quantitative context for the potential of this compound, the following table summarizes the biological activities of structurally related pyrimidine derivatives.
| Compound Class | Specific Derivative | Biological Activity | Potency (IC50/MIC) | Reference |
| 2-Mercapto-4,6-disubstituted Pyrimidines | Varies (specific structures proprietary) | Antitubercular | Active at 10 µg/mL | [1] |
| 4-Aminopyrimidine Derivatives | Compound 13g | BACE1 Inhibition | IC50 = 1.4 µM | [2] |
| 2,4-Diaryl-substituted Pyrimidines | Not Specified | PI3Kγ Inhibition | High Binding Affinity | [3] |
| 4-Amino-6-hydroxy-2-mercaptopyrimidine Derivatives | Compound 5m | A3 Adenosine Receptor Antagonist | Ki = 3.5 nM | [4] |
| Pyrido[2,3-d]pyrimidines | Compound 2a | Lipoxygenase Inhibition | IC50 = 42 µM | [5] |
| Pyrido[2,3-d]pyrimidines | Compound 2f | Lipoxygenase Inhibition | IC50 = 47.5 µM | [5] |
| Chalcone-Thienopyrimidine Hybrids | Compound 3b | Anticancer (HepG2) | IC50 = 4.4 µM | [6] |
| Chalcone-Thienopyrimidine Hybrids | Compound 3g | Anticancer (MCF-7) | IC50 = 15.3 µM | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and biological evaluation of this compound and its derivatives. These protocols are based on established procedures for similar compounds and can be adapted as needed.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the target compound.
Materials:
-
Malononitrile
-
Thiourea
-
Sodium methoxide
-
Methanol
-
Dimethyl sulfate
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 2-Amino-4,6-dimethoxypyrimidine:
-
Dissolve sodium methoxide in methanol.
-
Add malononitrile and thiourea to the solution and reflux the mixture.
-
After cooling, filter the precipitate, which is 2-amino-4,6-dihydroxypyrimidine.
-
Methylate the dihydroxypyrimidine using dimethyl sulfate in the presence of sodium hydroxide to obtain 2-amino-4,6-dimethoxypyrimidine.
-
-
Diazotization and Thiolation:
-
Dissolve the 2-amino-4,6-dimethoxypyrimidine in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to perform diazotization.
-
Add a solution of potassium ethyl xanthate to the diazonium salt solution and stir.
-
Heat the mixture to induce the formation of the corresponding xanthate ester.
-
-
Hydrolysis to 2-Mercaptopyrimidine:
-
Hydrolyze the xanthate ester by heating with a solution of sodium hydroxide in ethanol.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the this compound.
-
-
Purification:
-
Filter the crude product and wash with water.
-
Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexane gradient).
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
-
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of the synthesized compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a stock solution in DMSO. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37 °C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Protocol 3: In Vitro Antimicrobial Activity Screening (Broth Microdilution Assay)
This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of the compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Mycobacterium tuberculosis, Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
This compound (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin, rifampicin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37 °C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a series of two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with bacteria and a known antibiotic), a negative control (broth with bacteria but no compound), and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at 37 °C for 18-24 hours (or longer for slow-growing bacteria like M. tuberculosis).
-
-
Determination of MIC:
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, the optical density at 600 nm can be measured using a microplate reader to quantify bacterial growth.
-
Visualizations
Logical Workflow for Synthesis and Initial Screening
Caption: Workflow for synthesis and initial biological screening.
Hypothetical Drug Discovery Cascade
Caption: A typical drug discovery cascade for pyrimidine derivatives.
Potential Signaling Pathway Modulation (Kinase Inhibition)
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,6-Dimethoxy-2-mercaptopyrimidine as a Precursor for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4,6-dimethoxy-2-mercaptopyrimidine as a versatile precursor for the synthesis of potent kinase inhibitors. The protocols and data presented herein are designed to facilitate the development of novel therapeutics targeting various protein kinases implicated in cancer and other diseases.
Introduction
The pyrimidine scaffold is a well-established and highly valued framework in medicinal chemistry, forming the core structure of numerous FDA-approved kinase inhibitors.[1] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal starting point for inhibitor design. This compound, in particular, offers a unique set of reactive handles for the strategic elaboration into diverse chemical libraries. The sulfur atom at the 2-position provides a nucleophilic center for the introduction of various side chains, which can be tailored to achieve high potency and selectivity for specific kinase targets.
This document outlines the synthetic utility of this compound in the preparation of a series of hypothetical, yet representative, kinase inhibitors targeting the Aurora kinase family. Aurora kinases are crucial regulators of cell division, and their overexpression is frequently observed in human cancers, making them attractive targets for anticancer drug development.[2][3][4]
Data Presentation
The following table summarizes the in vitro kinase inhibitory activity of a representative series of hypothetical compounds derived from this compound. The core structure and the variable R group are depicted in the accompanying scheme.
| Compound ID | R Group | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) |
| KIN-101 | Benzyl | 150 | 250 |
| KIN-102 | 4-Fluorobenzyl | 75 | 120 |
| KIN-103 | 4-Methoxybenzyl | 120 | 200 |
| KIN-104 | 2-Phenylethyl | 200 | 350 |
| KIN-105 | 4-(Trifluoromethyl)benzyl | 50 | 90 |
| KIN-106 | 3-Pyridylmethyl | 90 | 150 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(Substituted-thio)-4,6-dimethoxypyrimidine Derivatives (KIN-101 to KIN-106)
This protocol describes the S-alkylation of this compound with various electrophiles to generate a library of 2-thioether pyrimidine derivatives.
Materials:
-
This compound
-
Appropriate alkyl or benzyl halide (e.g., benzyl bromide for KIN-101)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes to form the thiolate salt.
-
Add the corresponding alkyl or benzyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(substituted-thio)-4,6-dimethoxypyrimidine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Aurora A/B)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against Aurora A and Aurora B kinases.
Materials:
-
Recombinant human Aurora A and Aurora B enzymes
-
Fluorescently labeled peptide substrate
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
384-well microplates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the fluorescently labeled peptide substrate, and the inhibitor solution at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the respective Aurora kinase and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence intensity using a plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Visualizations
Caption: Aurora Kinase Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Kinase Inhibitor Development.
References
Application Notes and Protocols for the Quantification of 4,6-Dimethoxy-2-mercaptopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 4,6-Dimethoxy-2-mercaptopyrimidine. The following sections offer comprehensive methodologies for High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Electrochemical Analysis, enabling accurate and precise quantification in various research and development settings.
High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of pyrimidine derivatives. This method offers excellent separation and sensitivity for this compound.
Application Note
This protocol outlines a reversed-phase HPLC-UV method suitable for the determination of this compound in bulk material and pharmaceutical formulations. The method is based on the separation of the analyte on a C18 column with a mobile phase consisting of a buffered organic solvent mixture. Detection is performed at a UV wavelength where the analyte exhibits significant absorbance.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Solvent filtration apparatus
-
Analytical balance
-
Volumetric flasks and pipettes
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Potassium phosphate monobasic and sodium hydroxide (for buffer preparation)
2. Preparation of Solutions:
-
Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 6.8 with 0.1 M sodium hydroxide. The mobile phase is a mixture of this buffer and acetonitrile in a ratio of 70:30 (v/v). Filter and degas the mobile phase before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
3. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 6.8) : Acetonitrile (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (based on typical absorbance for similar pyrimidine derivatives[1])
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each working standard solution in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Prepare sample solutions by accurately weighing the sample, dissolving it in methanol, and diluting it with the mobile phase to a concentration within the calibration range.
-
Inject the sample solutions and determine the concentration of this compound from the calibration curve.
Quantitative Data
The following table summarizes the expected performance characteristics of this HPLC-UV method, based on typical values for similar pyrimidine derivatives.[2]
| Parameter | Expected Value |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998[2] |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Workflow Diagram
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of this compound, particularly in bulk drug analysis and for dissolution studies.[3][4]
Application Note
This protocol describes a UV-Vis spectrophotometric method for the determination of this compound. The method is based on the measurement of the absorbance of the analyte in a suitable solvent at its wavelength of maximum absorbance (λmax).
Experimental Protocol
1. Instrumentation and Materials:
-
UV-Vis spectrophotometer (double beam)
-
Matched quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
-
This compound reference standard
-
Methanol (spectroscopic grade)
2. Determination of λmax:
-
Prepare a 10 µg/mL solution of this compound in methanol.
-
Scan the solution from 200 to 400 nm against a methanol blank.
-
The wavelength at which maximum absorbance is observed is the λmax. Based on structurally similar compounds, the λmax is expected to be around 275 nm.[1]
3. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 2 µg/mL to 20 µg/mL.
4. Procedure:
-
Set the spectrophotometer to the determined λmax (e.g., 275 nm).
-
Use methanol as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution in triplicate.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare the sample solution by accurately weighing the sample, dissolving it in methanol, and diluting to a concentration within the calibration range.
-
Measure the absorbance of the sample solution and determine the concentration from the calibration curve.
Quantitative Data
The following table presents the anticipated performance characteristics for the UV-Vis spectrophotometric method.[1]
| Parameter | Expected Value |
| λmax | ~275 nm |
| Linearity Range | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.997[1] |
| Molar Absorptivity (ε) | To be determined experimentally |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Workflow Diagram
Electrochemical Analysis
Electrochemical methods, such as voltammetry, offer a highly sensitive approach for the quantification of electroactive compounds like this compound, owing to the oxidizable mercapto group.[5]
Application Note
This protocol describes the use of differential pulse voltammetry (DPV) for the determination of this compound. The method relies on the electrochemical oxidation of the mercapto group at the surface of a working electrode.
Experimental Protocol
1. Instrumentation and Materials:
-
Potentiostat/Galvanostat with a three-electrode system (working, reference, and counter electrodes)
-
Glassy carbon electrode (GCE) as the working electrode
-
Ag/AgCl (3 M KCl) as the reference electrode
-
Platinum wire as the counter electrode
-
Electrochemical cell
-
This compound reference standard
-
Phosphate buffer solution (0.1 M, pH 7.0)
-
Methanol
2. Preparation of Solutions:
-
Supporting Electrolyte: 0.1 M Phosphate buffer solution (pH 7.0).
-
Standard Stock Solution (1 mM): Accurately weigh and dissolve an appropriate amount of this compound in a minimal amount of methanol, and then dilute with the supporting electrolyte in a volumetric flask.
-
Working Standard Solutions: Prepare working standards by serial dilution of the stock solution with the supporting electrolyte.
3. Electrochemical Measurement:
-
Polish the GCE with alumina slurry, rinse with deionized water, and sonicate in water and ethanol.
-
Place a known volume of the supporting electrolyte in the electrochemical cell and deaerate with nitrogen gas for 10 minutes.
-
Record the background DPV scan over a potential range (e.g., +0.2 V to +1.2 V).
-
Add a known concentration of the standard solution to the cell, stir for a short period, and then let the solution become quiescent.
-
Record the DPV scan. The oxidation peak potential will be specific to the analyte.
-
Construct a calibration curve by plotting the peak current against the concentration.
-
For sample analysis, add a known volume of the sample solution to the deaerated supporting electrolyte and record the DPV.
Quantitative Data
The following table outlines the expected performance characteristics for the DPV method, based on data for similar mercaptopyrimidine compounds.[5]
| Parameter | Expected Value |
| Oxidation Potential | To be determined experimentally |
| Linearity Range | 1 µM - 100 µM |
| Limit of Detection (LOD) | ~0.1 µM |
| Limit of Quantification (LOQ) | ~0.3 µM |
| Precision (% RSD) | < 5% |
Workflow Diagram
References
- 1. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iajps.com [iajps.com]
- 4. REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER [zenodo.org]
- 5. A voltammetric study of some heterocyclic mercaptans - DORAS [doras.dcu.ie]
Application Notes and Protocols for the Derivatization of 4,6-Dimethoxy-2-mercaptopyrimidine for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 4,6-dimethoxy-2-mercaptopyrimidine and its subsequent biological screening. This document includes detailed synthetic protocols, methodologies for biological assays, and quantitative data on the biological activities of related compounds.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, antimicrobial, and herbicidal agents. The this compound core, in particular, offers a versatile platform for the development of novel therapeutic and agrochemical agents. The presence of the thiol group at the 2-position provides a reactive handle for a variety of chemical modifications, allowing for the synthesis of diverse libraries of derivatives. This document outlines key derivatization strategies and protocols for evaluating the biological potential of these compounds.
Derivatization Strategies
The primary point of derivatization on this compound is the sulfur atom at the 2-position. Common modifications include S-alkylation to form thioethers and subsequent oxidation to sulfoxides or sulfones. These modifications can significantly alter the physicochemical properties and biological activity of the parent compound.
A key intermediate in many derivatization pathways is 4,6-dimethoxy-2-methylthiopyrimidine, which can be further modified. For instance, oxidation of the methylthio group to a methylsulfonyl group creates a potent leaving group, facilitating nucleophilic substitution reactions to introduce a wide range of functionalities at the 2-position.
Data Presentation
While specific quantitative biological activity data for derivatives of this compound are not extensively available in the public domain, the following tables summarize the activity of structurally related 4,6-dimethoxypyrimidine derivatives to provide a basis for screening and development.
Table 1: Herbicidal Activity of 4,6-Dimethoxypyrimidine Derivatives
| Compound ID | R Group at C2 | Test Species | Activity | Reference |
| 1 | -SO2CH3 | Digitaria sanguinalis (Large Crabgrass) | >80% inhibition at 750 g/ha | [1] |
| 2 | -SO2CH3 | Abutilon theophrasti (Velvetleaf) | >80% inhibition at 750 g/ha | [1] |
| 3 | -SO2CH3 | Cassia tora (Sicklepod) | >80% inhibition at 750 g/ha | [1] |
| 4 | -O-Ph-OCH2COOBu | Digitaria sanguinalis (Large Crabgrass) | 100% inhibition at 100 mg/L |
Note: The compounds in this table are derivatives of 4,6-dimethoxypyrimidine, not this compound. The R group indicates the substituent at the 2-position of the pyrimidine ring.
Table 2: Anticancer Activity of Pyrimidine Derivatives
| Compound ID | Core Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 5 | 4,6-Diarylpyrimidine | PI3Kγ | - | [2][3] |
| 6 | Pyrido[2,3-d]pyrimidine | A549 (Lung) | - | [4] |
| 7 | 4,6-Disubstituted pyrimidine | MCF-7 (Breast) | - | [5] |
| 8 | 4,6-Diarylpyrimidine | PC-3 (Prostate) | - | [2][3] |
Note: The IC50 values for these compounds were not explicitly stated in the search results, but they were identified as having significant activity. These compounds are structurally related to the target molecule and provide a rationale for anticancer screening.
Table 3: Antimicrobial Activity of Pyrimidine Derivatives
| Compound ID | Core Structure | Microbial Strain | MIC (µg/mL) | Reference |
| 9 | 4,6-Disubstituted pyrimidine | Bacillus subtilis | - | [6] |
| 10 | 4,6-Disubstituted pyrimidine | Pseudomonas aeruginosa | - | [6] |
| 11 | Dihydropyrimidine | Escherichia coli | 32-64 | [7] |
| 12 | Dihydropyrimidine | Staphylococcus aureus | 32-64 | [7] |
Note: The MIC values for compounds 9 and 10 were not explicitly stated, but they were reported to have significant antimicrobial activity. These compounds share the core pyrimidine structure and suggest potential for antimicrobial applications.
Experimental Protocols
Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine
This protocol describes the S-methylation of a related 2-chloropyrimidine, which is a common precursor.
Materials:
-
2-Chloro-4,6-dimethoxypyrimidine
-
Sodium methyl mercaptide
-
Tetrabutylammonium bromide
-
Methanol
-
Toluene
-
Sodium hydroxide solution
Procedure:
-
Combine 2-chloro-4,6-dimethoxypyrimidine (1.5 mol), toluene (500 ml), and tetrabutylammonium bromide in a reaction flask.
-
Heat the mixture to 40-42°C.
-
Slowly add sodium methoxide in methanol (3.24 mol) dropwise. The reaction is exothermic.
-
Maintain the reaction temperature at 54-56°C and stir for 5-6 hours.
-
Distill off the methanol under reduced pressure.
-
Add toluene and water to the residue and separate the phases.
-
Extract the aqueous phase with toluene.
-
Combine the organic phases and distill off the toluene under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from methanol.
Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine
Materials:
-
4,6-Dimethoxy-2-methylthiopyrimidine
-
Glacial acetic acid
-
Sodium tungstate
-
Hydrogen peroxide (30%)
Procedure:
-
Dissolve 4,6-dimethoxy-2-methylthiopyrimidine (0.05 mol) in glacial acetic acid.
-
Add sodium tungstate (catalyst) to the solution.
-
Heat the mixture to 70°C.
-
Slowly add hydrogen peroxide (0.15 mol) dropwise.
-
Maintain the reaction at the same temperature for 16 hours.
-
Filter the reaction mixture and dry the solid product.
-
The product can be further purified by recrystallization from methanol.[8]
In Vitro Anticancer Screening: MTT Assay
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
RPMI-1640 or DMEM medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Add the diluted compounds to the wells and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Screening: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Standard antibiotic/antifungal (positive control)
Procedure:
-
Dispense the appropriate broth into the wells of a 96-well plate.
-
Perform serial two-fold dilutions of the test compounds in the wells.
-
Prepare a standardized inoculum of the microorganism and add it to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizations
Caption: General workflow for the derivatization and screening of this compound.
Caption: Workflow for the biological screening of synthesized pyrimidine derivatives.
Caption: Simplified EGFR signaling pathway, a potential target for anticancer pyrimidine derivatives.
References
- 1. Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: discovery of novel potential herbicidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
Application Notes and Protocols for High-Throughput Screening of 4,6-Dimethoxy-2-mercaptopyrimidine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, including several kinase inhibitors.[1][2] The 4,6-disubstituted pyrimidine motif, in particular, has been identified as a versatile starting point for the development of potent inhibitors against various protein kinases.[3][4] This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of novel compounds derived from 4,6-Dimethoxy-2-mercaptopyrimidine, a scaffold with significant potential for kinase inhibitor discovery.
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders like Alzheimer's disease.[3][4][5] One such kinase, Microtubule Affinity-Regulating Kinase 4 (MARK4), plays a crucial role in the hyperphosphorylation of tau protein, a key event in the pathology of Alzheimer's disease.[6] Therefore, the identification of novel MARK4 inhibitors is a promising therapeutic strategy.
These application notes focus on the use of a hypothetical library of this compound derivatives for the discovery of novel MARK4 inhibitors using a luminescence-based HTS assay.
Application Note 1: Screening of a this compound Library against MARK4 Kinase
Objective: To identify potent and selective inhibitors of MARK4 kinase from a library of compounds derived from the this compound scaffold.
Rationale: The 4,6-dimethoxy pyrimidine core provides a rigid scaffold for the attachment of various pharmacophoric groups that can interact with the ATP-binding pocket of the MARK4 enzyme.[6] The 2-mercapto group offers a versatile handle for chemical modification, allowing for the generation of a diverse library of derivatives with varying physicochemical properties. This library can be screened in a high-throughput format to identify initial "hit" compounds with inhibitory activity against MARK4.
Screening Strategy: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a highly suitable method for HTS.[5] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[5] A decrease in the luminescent signal in the presence of a test compound indicates inhibition of the kinase.[5] This method is sensitive, robust, and amenable to the high-density plate formats (384- or 1536-well) used in HTS.[7][8]
Data Presentation: Inhibitory Activity of Hypothetical Compounds
The following table summarizes hypothetical screening data for a selection of this compound derivatives against MARK4 kinase.
| Compound ID | R-Group at 2-thio position | IC₅₀ (µM) |
| DMPT-001 | -CH₃ | 15.2 |
| DMPT-002 | -CH₂CH₃ | 9.8 |
| DMPT-003 | -CH₂(C₆H₅) | 2.5 |
| DMPT-004 | -CH₂(4-Cl-C₆H₄) | 1.1 |
| DMPT-005 | -CH₂(4-OCH₃-C₆H₄) | 3.7 |
| Staurosporine (Control) | N/A | 0.02 |
Signaling Pathway and Experimental Workflow
Caption: Simplified MARK4 signaling pathway and the point of inhibition.
Caption: High-Throughput Screening workflow for MARK4 inhibitors.
Experimental Protocols
Protocol 1: High-Throughput Screening of MARK4 Inhibitors using ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format, suitable for HTS.[5]
Materials and Reagents:
-
Recombinant human MARK4 enzyme
-
MARK4 substrate (e.g., a suitable peptide substrate)
-
ATP, Ultra-Pure
-
This compound derivative library dissolved in DMSO
-
Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque, low-volume 384-well plates
-
Acoustic dispenser or multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in 100% DMSO.
-
Using an acoustic dispenser, transfer 25 nL of each compound dilution into the wells of a 384-well assay plate.
-
Include control wells containing only DMSO (negative control, 0% inhibition) and a known MARK4 inhibitor (positive control, 100% inhibition).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution by diluting the MARK4 enzyme and its substrate in Kinase Reaction Buffer.
-
Dispense 2.5 µL of the 2X kinase/substrate solution into each well of the assay plate containing the compounds.
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.[8]
-
Prepare a 2X ATP solution in Kinase Reaction Buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.
-
Mix the plate gently and incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]
-
Mix the plate and incubate for 40 minutes at room temperature.[9]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[9]
-
Mix the plate and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[10]
-
Protocol 2: Synthesis of a Representative 4,6-Dimethoxy-2-(benzylthio)pyrimidine
This protocol describes a general method for the S-alkylation of the this compound core, a key step in generating a library of derivatives.
Materials and Reagents:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in DMF.
-
Add potassium carbonate (1.5 eq.) to the solution.
-
Add benzyl bromide (1.1 eq.) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 4,6-Dimethoxy-2-(benzylthio)pyrimidine.
This document is intended for research purposes only. The protocols and data presented are for illustrative purposes and should be optimized for specific experimental conditions.
References
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies – ScienceOpen [scienceopen.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.co.uk [promega.co.uk]
- 8. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of 4,6-Dimethoxy-2-mercaptopyrimidine in Antiviral Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in the development of antiviral therapeutics, with its versatile structure enabling the design of potent inhibitors against a wide range of viruses. Among the various functionalized pyrimidines, 4,6-Dimethoxy-2-mercaptopyrimidine serves as a key building block for the synthesis of novel antiviral agents. Its strategic methoxy and mercapto groups offer multiple reactive sites for chemical modification, leading to the generation of diverse compound libraries with potential antiviral activities. This document provides detailed application notes, experimental protocols, and relevant data on the use of this compound in the synthesis of antiviral compounds, particularly focusing on the generation of S-substituted pyrimidine derivatives.
Key Applications in Antiviral Synthesis
The primary application of this compound in antiviral drug discovery lies in its utility as a precursor for S-substituted pyrimidine derivatives. The mercapto group at the 2-position is readily S-alkylated or S-arylated to introduce a variety of side chains, which can modulate the compound's biological activity and pharmacokinetic properties. These modifications have been explored in the development of inhibitors for various viruses, including human immunodeficiency virus (HIV) and coronaviruses.
One notable class of antiviral agents derived from related 2-thiopyrimidine scaffolds are the S-DABO (dihydro-alkoxy-benzyl-oxopyrimidine) derivatives, which have demonstrated potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[1] Furthermore, the synthesis of fused heterocyclic systems like pyrimido[4,5-d]pyrimidines from 2-(methylthio)pyrimidine precursors has yielded compounds with activity against human coronavirus.[2] The presence of methoxy groups at the 4- and 6-positions of the pyrimidine ring has been suggested to be favorable for anti-influenza virus activity.[3]
Experimental Protocols
The following protocols describe the general synthesis of S-substituted pyrimidine derivatives from this compound, which can serve as key intermediates or final antiviral compounds.
Protocol 1: General Procedure for S-Alkylation of this compound
This protocol outlines the synthesis of 2-(alkylthio)-4,6-dimethoxypyrimidines, which are common intermediates in the synthesis of more complex antiviral agents.
Materials:
-
This compound
-
Appropriate alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K2CO3))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN))
-
Stirring apparatus
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the thiolate salt.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature, monitoring its progress by TLC. The reaction time will vary depending on the reactivity of the alkyl halide.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system to yield the desired 2-(alkylthio)-4,6-dimethoxypyrimidine.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
This protocol provides a general approach for the synthesis of fused pyrimido[4,5-d]pyrimidine systems from a 2-(methylthio)pyrimidine precursor, which can be synthesized from this compound via S-methylation as described in Protocol 1.
Materials:
-
2-(Methylthio)-4,6-dimethoxypyrimidine derivative with an amino group at the 5-position.
-
Formamide or other cyclizing agents
-
High-temperature reaction vessel
Procedure:
-
A mixture of the 5-amino-2-(methylthio)-4,6-dimethoxypyrimidine derivative and a suitable cyclizing agent (e.g., formamide) is heated at reflux for several hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., ethanol) and dried.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
The final pyrimido[4,5-d]pyrimidine derivative is characterized by analytical methods.
Data Presentation
The antiviral activity of synthesized compounds is typically evaluated using cell-based assays to determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for assessing the therapeutic potential of a compound.[4]
Table 1: Antiviral Activity of Representative Pyrimidine Derivatives
| Compound ID | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| S-DABO derivative (analogue) | HIV-1 RT | Sub-nanomolar to nanomolar | >100 | High | [5] |
| Pyrimido[4,5-d]pyrimidine 7a | HCoV-229E | 1.8 | >100 | >55.6 | [2] |
| Pyrimido[4,5-d]pyrimidine 7b | HCoV-229E | 2.1 | >100 | >47.6 | [2] |
| Pyrimido[4,5-d]pyrimidine 7f | HCoV-229E | 1.3 | >100 | >76.9 | [2] |
Note: The data presented for S-DABO derivatives are for analogues and not directly synthesized from this compound. The data for pyrimido[4,5-d]pyrimidines are for derivatives synthesized from a related 2-(methylthio)pyrimidine.
Visualizations
Logical Workflow for Antiviral Synthesis
The following diagram illustrates the general workflow for the synthesis and evaluation of antiviral agents starting from this compound.
Caption: Synthetic workflow for antiviral drug discovery.
Signaling Pathway Inhibition by Pyrimidine-based Antivirals
While a specific signaling pathway for derivatives of this compound is not yet elucidated, many pyrimidine-based antivirals, such as NNRTIs, act by directly inhibiting viral enzymes. The diagram below illustrates the general mechanism of HIV-1 reverse transcriptase inhibition.
Caption: Inhibition of HIV-1 Reverse Transcriptase.
Conclusion
This compound is a valuable and versatile starting material in the synthesis of novel antiviral agents. The strategic functionalization of its mercapto group allows for the creation of diverse libraries of S-substituted pyrimidines and fused heterocyclic systems. While direct antiviral data for compounds synthesized from this specific precursor is still emerging, the promising activity of structurally related compounds, such as S-DABO derivatives and pyrimido[4,5-d]pyrimidines, highlights the potential of this chemical scaffold. The provided protocols and data serve as a foundation for researchers to explore the synthesis and optimization of new antiviral candidates based on the this compound core. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to develop potent and selective antiviral therapeutics.
References
- 1. Discovery of chiral cyclopropyl dihydro-alkylthio-benzyl-oxopyrimidine (S-DABO) derivatives as potent HIV-1 reverse transcriptase inhibitors with high activity against clinically relevant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. An Amazing 30-Year Journey around the DABO Family: A Medicinal Chemistry Lesson on a Versatile Class of Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4,6-Dimethoxy-2-mercaptopyrimidine in Antifungal Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health. Pyrimidine derivatives have long been a cornerstone in the development of antimicrobial agents, owing to their structural similarity to nucleobases, which allows them to interfere with essential cellular processes. Among these, 4,6-Dimethoxy-2-mercaptopyrimidine is a compound of interest for potential antifungal drug development. While direct studies on the antifungal properties of this compound are limited, the broader class of pyrimidine analogs, particularly those with mercapto and methoxy substitutions, has demonstrated significant antifungal activity against a range of pathogenic fungi.[1][2][3] This document provides a detailed overview of the potential applications, proposed mechanisms of action, and experimental protocols for evaluating the antifungal efficacy of this compound, based on data from structurally related compounds.
Proposed Mechanism of Action
Pyrimidine analogs typically exert their antifungal effects by interfering with nucleic acid and protein synthesis.[4][5] The proposed mechanism for this compound, by analogy with other pyrimidine derivatives like flucytosine, involves its intracellular conversion into active metabolites that disrupt critical cellular pathways.[4][5]
-
Uptake: The compound is likely transported into the fungal cell via cytosine permease.
-
Metabolic Activation: Inside the cell, the mercapto group could be a target for enzymatic modification, potentially leading to the formation of fraudulent nucleotides.
-
Inhibition of DNA and RNA Synthesis: These fraudulent nucleotides can be incorporated into RNA and DNA, leading to errors in transcription and replication, ultimately inhibiting protein and DNA synthesis and leading to fungal cell death.[4]
The dimethoxy substitutions on the pyrimidine ring may enhance the lipophilicity of the molecule, potentially improving its cellular uptake and interaction with molecular targets.
Quantitative Data Summary of Related Pyrimidine Derivatives
Due to the absence of specific antifungal activity data for this compound in the reviewed literature, this table summarizes the Minimum Inhibitory Concentration (MIC) values of various other pyrimidine derivatives against common fungal pathogens. This data serves as a reference for the potential efficacy of this class of compounds.
| Compound Class | Fungal Species | MIC (µg/mL) | Reference |
| 1,6-Dihydropyrimidine Derivatives | Candida albicans | 6.25 | [6][7] |
| Pyrimidine Derivatives with Amide Moiety | Phomopsis sp. | 10.5 | [8][9][10] |
| 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Derivatives | Candida utilis | <6.2 | [11][12] |
| 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Derivatives | Candida parapsilosis | <6.2 - 12.5 | [11][12] |
| 6-(2-benzofuran)amiloride analog | Cryptococcus neoformans | 16 | [13] |
| 2-methoxynaphthalene-1,4-dione | Cryptococcus neoformans | 3.12 - 12.5 | [14] |
Experimental Protocols
The following protocols are standardized methods for the in vitro evaluation of the antifungal activity of novel compounds and can be adapted for testing this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Grow fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Antifungal Agent:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the 96-well plates to achieve a range of test concentrations (e.g., 0.03 to 64 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted antifungal agent.
-
Include a growth control well (inoculum without the compound) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing molds).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., 50% or 90% reduction in turbidity compared to the growth control), as determined visually or spectrophotometrically.[15]
-
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
This method is used to determine the lowest concentration of an antifungal agent that kills the fungus.
Materials:
-
Results from MIC determination (Protocol 1)
-
Sterile agar plates (e.g., Sabouraud Dextrose Agar)
-
Sterile pipette tips or loops
-
Incubator
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot the aliquot onto a fresh agar plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound from which no fungal growth is observed on the agar plate.
Conclusion and Future Directions
While direct evidence for the antifungal activity of this compound is currently lacking, the extensive research on related pyrimidine derivatives suggests its potential as a lead compound in antifungal drug discovery. The proposed mechanism of action, centered on the disruption of nucleic acid synthesis, is a well-established target for antifungal therapy. The provided experimental protocols offer a robust framework for the systematic evaluation of its efficacy. Future research should focus on the synthesis and in vitro screening of this compound against a broad panel of clinically relevant fungi. Subsequent studies should aim to elucidate its precise mechanism of action, evaluate its cytotoxicity and in vivo efficacy, and explore structure-activity relationships through the synthesis of novel derivatives to optimize its antifungal properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sources of Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 10. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4- b]pyridin-3(1H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,6-Dimethoxy-2-mercaptopyrimidine in "Click Chemistry"
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential roles of 4,6-Dimethoxy-2-mercaptopyrimidine in "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. While direct, widespread applications of this specific molecule in click chemistry are not extensively documented, its inherent chemical functionalities—a nucleophilic thiol group and a heterocyclic pyrimidine core—suggest two primary applications explored herein: direct participation in thiol-yne click reactions and as a potential ligand in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This document provides detailed protocols for a proposed thiol-yne click reaction and discusses the theoretical basis for its use as a ligand, including potential challenges.
Introduction to this compound in Click Chemistry
Click chemistry has revolutionized drug discovery, materials science, and bioconjugation by providing a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the broader family of click reactions includes other highly efficient transformations, such as thiol-ene and thiol-yne reactions.
This compound possesses a reactive thiol group that is well-suited for participation in thiol-yne click chemistry. This reaction involves the addition of a thiol across a carbon-carbon triple bond, typically initiated by a radical initiator or a suitable catalyst, to form a vinyl sulfide. This approach allows for the efficient conjugation of the pyrimidine scaffold to alkyne-containing molecules, such as peptides, polymers, or small-molecule probes.
Additionally, the sulfur and nitrogen atoms in the 2-mercaptopyrimidine moiety present potential coordination sites for copper ions. This suggests a secondary, albeit more complex, role as a ligand to stabilize the Cu(I) catalyst in CuAAC reactions. However, it is crucial to note that strong thiol-copper interactions can also lead to catalyst inhibition, a factor that must be carefully considered.
Application Note 1: Thiol-yne "Click" Conjugation
The thiol-yne reaction is an attractive method for the functionalization of this compound. This reaction proceeds with high atom economy and typically results in the formation of a stable vinyl sulfide linkage. The reaction can be initiated by various means, including UV light in the presence of a photoinitiator or through thermal radical initiation.
Proposed Reaction Scheme:
Caption: Proposed thiol-yne click reaction workflow.
Experimental Protocol: Photo-initiated Thiol-yne Conjugation
This protocol describes a general procedure for the photo-initiated thiol-yne conjugation of this compound with a model alkyne, propargyl alcohol.
Materials:
-
This compound
-
Propargyl alcohol
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator
-
Acetonitrile (ACN), HPLC grade
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard glassware for organic synthesis
-
UV lamp (365 nm)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a quartz reaction vessel, dissolve this compound (1.0 eq) and propargyl alcohol (1.2 eq) in acetonitrile.
-
Add the photoinitiator, DMPA (0.05 eq), to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 15 minutes to remove oxygen, which can quench the radical reaction.
-
Place the reaction vessel under a 365 nm UV lamp and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the vinyl sulfide product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data from Analogous Systems
The following table summarizes typical reaction parameters and outcomes for thiol-yne click reactions based on literature for similar heterocyclic thiols. This data is provided for estimation and comparison purposes.
| Parameter | Value | Reference System |
| Reactant Ratio (Thiol:Alkyne) | 1:1.2 | Thiophenol and Phenylacetylene |
| Initiator Concentration | 1-5 mol% | DMPA in ACN |
| Reaction Time | 30 - 120 minutes | UV-initiated reactions |
| Typical Yield | 85 - 95% | Conjugation of various thiols to alkynes |
| Solvent | Acetonitrile, THF, or Methanol | Common solvents for radical reactions |
Application Note 2: Potential Role as a Ligand in CuAAC Reactions
The 2-mercaptopyrimidine scaffold contains both sulfur and nitrogen atoms that could potentially coordinate with and stabilize the catalytically active Cu(I) species in CuAAC reactions. Effective ligands in CuAAC accelerate the reaction and protect the copper from oxidation and disproportionation.
Theoretical Ligand-Catalyst Interaction:
Caption: Conceptual workflow of ligand-assisted CuAAC.
Discussion and Challenges
While the coordination potential exists, the use of thiol-containing ligands in CuAAC is not straightforward. Thiols are known to bind strongly to copper, which can lead to the formation of highly stable copper-thiolate complexes.[1] This strong binding can sequester the copper catalyst, rendering it inactive and inhibiting the cycloaddition reaction.
Therefore, if this compound were to be used as a ligand, careful optimization of the ligand-to-copper ratio would be critical. It is possible that at very low concentrations, it could act as an accelerating ligand, while at higher concentrations, it would likely act as an inhibitor. Further research would be required to determine the precise conditions under which this molecule could effectively facilitate the CuAAC reaction.
Summary and Future Perspectives
This compound is a versatile building block with significant potential in click chemistry applications. Its most promising and direct role appears to be as a nucleophile in thiol-yne click reactions, providing a robust method for conjugating this heterocyclic scaffold. The detailed protocol provided serves as a starting point for researchers to explore these transformations.
The potential application as a ligand in CuAAC reactions is more speculative and would require careful experimental validation to overcome the challenge of catalyst inhibition by the thiol group. Future work could focus on synthesizing derivatives of this compound where the thiol group is functionalized with an azide or alkyne, thereby enabling its use as a direct participant in the well-established CuAAC reaction. This would expand the utility of this valuable scaffold in the construction of novel chemical entities for drug discovery and materials science.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dimethoxy-2-mercaptopyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during the synthesis of 4,6-dimethoxy-2-mercaptopyrimidine. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include dimethyl malonate and thiourea. The synthesis typically involves a condensation reaction to form the pyrimidine ring.
Q2: What are the primary challenges faced during the synthesis of this compound?
A2: The main challenges include achieving a high yield, minimizing the formation of byproducts, and ensuring the purity of the final product. Issues such as incomplete reactions and difficulties in purification are often reported.
Q3: Are there any safety precautions I should be aware of when handling the reagents for this synthesis?
A3: Yes, several reagents used in this synthesis are hazardous. For instance, some traditional methods may involve highly toxic reagents like dimethyl sulfate and phosphorus oxychloride, which can cause serious environmental and health issues.[1][2] It is crucial to handle all chemicals with appropriate personal protective equipment (PPE) and within a well-ventilated fume hood. Always consult the safety data sheet (SDS) for each reagent before use.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] This allows for the tracking of the consumption of starting materials and the formation of the desired product.
Troubleshooting Guides
Problem 1: Low Yield of this compound
A low yield is a frequent issue in the synthesis of pyrimidine derivatives. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Reaction | Increase the reaction time and/or temperature. Monitoring the reaction with TLC or GC-MS can help determine the optimal reaction duration. For example, increasing the reaction time from 12 to 24 hours at 65°C can significantly improve the yield.[3] | Drive the reaction to completion, thereby increasing the product yield. |
| Suboptimal Reagent Stoichiometry | Ensure the correct molar ratios of the reactants are used. For instance, when using a nucleophile, a molar excess (e.g., 2.5 to 3.0 equivalents) is often recommended to ensure the complete conversion of the starting material.[3] | Maximize the conversion of the limiting reagent to the desired product. |
| Moisture in the Reaction | Ensure all glassware is thoroughly dried before use and use anhydrous solvents. Reagents sensitive to moisture, such as sodium ethoxide, should be handled in a dry, inert atmosphere (e.g., under nitrogen or argon).[3] | Prevent the decomposition of moisture-sensitive reagents, leading to a higher effective concentration and improved yield. |
| Poor Quality of Starting Materials | Use high-purity starting materials. If necessary, purify the starting materials by recrystallization or sublimation before use.[3] | Minimize side reactions caused by impurities, leading to a cleaner reaction and higher yield of the desired product. |
| Inefficient Work-up and Purification | Optimize the extraction and purification steps to minimize product loss. This may involve adjusting the pH during work-up or selecting a more appropriate recrystallization solvent. | Reduce the loss of product during isolation and purification, thereby improving the overall isolated yield. |
Problem 2: Formation of Byproducts
The formation of byproducts can complicate the purification process and reduce the overall yield.
| Observed Byproduct | Potential Cause | Recommended Solution |
| Mono-substituted Intermediates (e.g., 4-chloro-6-methoxypyrimidine derivative) | Incomplete reaction or insufficient nucleophile. | Increase the stoichiometry of the nucleophile (e.g., sodium methoxide) and/or elevate the reaction temperature to promote di-substitution.[3] |
| Unreacted Starting Materials | Inefficient catalyst, suboptimal reaction conditions, or impure reactants. | Ensure the catalyst is active, optimize reaction time and temperature by monitoring with TLC, and use high-purity starting materials.[4] |
| Products from Side Reactions (e.g., Hantzsch-type dihydropyridine) | High reaction temperatures can favor alternative reaction pathways. | Lower the reaction temperature to improve the selectivity for the desired pyrimidine synthesis.[4] |
Experimental Protocols
Synthesis of this compound from Dimethyl Malonate and Thiourea
This protocol describes a general method for the synthesis of the target compound.
Materials:
-
Dimethyl malonate
-
Thiourea
-
Sodium methoxide
-
Methanol (anhydrous)
-
Hydrochloric acid
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in anhydrous methanol.
-
To this solution, add dimethyl malonate and thiourea.
-
Heat the reaction mixture to reflux and maintain for a specified period (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture.[5]
Visualizing the Synthesis and Troubleshooting
Synthesis Pathway
The following diagram illustrates the general synthesis pathway for this compound from dimethyl malonate and thiourea.
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
References
Optimizing reaction conditions for 4,6-Dimethoxy-2-mercaptopyrimidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 4,6-dimethoxy-2-mercaptopyrimidine. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 4,6-dihydroxy-2-mercaptopyrimidine, which is then methylated, or a pre-methoxylated pyrimidine ring that is subsequently reacted with a sulfur source. A widely used precursor is 4,6-dimethoxy-2-chloropyrimidine, which undergoes nucleophilic substitution with a thiol-containing reagent. Another approach involves the condensation of diethyl malonate with thiourea, followed by methylation.
Q2: What are the typical reagents and catalysts used in this synthesis?
A2: Key reagents include a sulfur source like thiourea or sodium thiomethoxide. For methylation reactions, dimethyl sulfate or methyl iodide are commonly employed. When starting with a halogenated pyrimidine, a base such as sodium hydroxide or sodium ethoxide is typically used to facilitate the nucleophilic substitution. Phase transfer catalysts can also be utilized to improve reaction efficiency.
Q3: What are the critical reaction parameters to control for optimal yield and purity?
A3: Temperature, reaction time, solvent, and the stoichiometry of the reactants are all critical parameters. The reaction temperature often needs to be carefully controlled to prevent side reactions. The choice of solvent can significantly impact the solubility of reactants and the reaction rate. Ensuring the correct molar ratios of the starting materials and reagents is crucial for driving the reaction to completion and minimizing the formation of impurities.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of starting materials and the formation of the desired product and any byproducts over time.
Q5: What are the recommended methods for purification of the final product?
A5: Purification of this compound can be achieved through several methods. Recrystallization from a suitable solvent is a common technique to obtain a highly pure product. Column chromatography on silica gel can also be employed to separate the product from unreacted starting materials and impurities. The choice of purification method will depend on the scale of the reaction and the nature of the impurities present.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive or degraded reagents.- Incorrect reaction temperature.- Insufficient reaction time.- Presence of moisture in the reaction. | - Use fresh, high-quality reagents.- Optimize the reaction temperature by performing small-scale trials at different temperatures.- Extend the reaction time and monitor progress by TLC or HPLC.- Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Formation of Multiple Products (Side Reactions) | - Reaction temperature is too high.- Incorrect stoichiometry of reactants.- Presence of impurities in starting materials. | - Lower the reaction temperature to improve selectivity.- Carefully control the molar ratios of the reactants.- Purify starting materials before use. |
| Incomplete Reaction | - Insufficient amount of a key reagent (e.g., base, methylating agent).- Poor mixing of the reaction mixture. | - Increase the molar equivalent of the limiting reagent.- Ensure efficient stirring throughout the reaction. |
| Difficulty in Product Isolation/Purification | - Product is too soluble in the recrystallization solvent.- Co-elution of product and impurities during column chromatography. | - Screen different solvents or solvent mixtures for recrystallization.- Optimize the mobile phase for column chromatography to achieve better separation. |
Comparative Data of Reaction Conditions
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,6-dichloro-2-methylthiopyrimidine | Sodium methoxide | Toluene/Methanol | 54-56 | 5-6 | 97.5 (of 4,6-dimethoxy-2-methylthiopyrimidine) | [1] |
| 2-chloro-4,6-dimethoxypyrimidine | Sodium methyl mercaptide, tetrabutylammonium bromide | Methanol | 45-50 | 2 | 95.6 (of 4,6-dimethoxy-2-methylthiopyrimidine) | [2] |
| 4,6-dihydroxy-2-methylthiopyrimidine | Phosphorus oxychloride, then Sodium methoxide | Toluene | 104-106 (chlorination), Reflux (methoxylation) | 3 (chlorination), 6 (methoxylation) | 92 (chlorination), then high yield for methoxylation | [1] |
| Diethyl malonate | Thiourea, then a methylating agent | Ethanol | Reflux | Varies | Not specified | [3] |
Experimental Protocols
Synthesis from 4,6-dichloro-2-methylthiopyrimidine[1]
-
Chlorination of 4,6-dihydroxy-2-methylthiopyrimidine:
-
In a 500ml three-necked flask, combine 50g (0.31mol) of 4,6-dihydroxy-2-methylthiopyrimidine and 242g (1.56mol) of phosphorus oxychloride.
-
Slowly heat the mixture to 104-106°C and maintain for 3 hours.
-
Cool the reaction mixture to 40-46°C and slowly add 200g of water with stirring for 30 minutes.
-
Filter the precipitate and dry to obtain 2-methylthio-4,6-dichloropyrimidine (Yield: 92%).
-
-
Methoxylation:
-
To a reaction flask, add 295.6g (1.5mol) of 4,6-dichloro-2-methylthiopyrimidine and 500ml of toluene.
-
Heat the mixture to 40-42°C and add 583.2g (3.24mol) of 30% sodium methoxide in methanol dropwise.
-
Stir the reaction at 54-56°C for 5-6 hours.
-
Distill off 360g of methanol under reduced pressure.
-
Add 360g of toluene and 750g of water to the residue and separate the phases.
-
Extract the aqueous phase with 150g of toluene.
-
Combine the toluene phases and distill off the toluene under reduced pressure to yield 4,6-dimethoxy-2-methylthiopyrimidine (Yield: 97.5%).
-
Note: The final step to obtain the mercaptan would involve a demethylation, which is not detailed in this specific protocol but is a standard chemical transformation.
Visualizing the Synthesis and Troubleshooting Logic
To aid in understanding the synthetic process and the decision-making for troubleshooting, the following diagrams are provided.
Caption: Synthetic pathway to this compound.
Caption: Troubleshooting workflow for low yield issues.
References
Identification and removal of byproducts in 4,6-Dimethoxy-2-mercaptopyrimidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,6-dimethoxy-2-mercaptopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 4,6-dihydroxy-2-mercaptopyrimidine, which is then methylated, or 4,6-dichloro-2-(methylthio)-1,3-pyrimidine, which undergoes methoxylation. Another approach involves the cyclocondensation of a 1,3-dicarbonyl compound with thiourea.[1][2]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can result from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Suboptimal reaction conditions: Temperature, reaction time, and stoichiometry of reactants are critical. Ensure these parameters are optimized.
-
Degradation of starting materials or product: Some reagents or the product itself might be unstable under the reaction conditions.
-
Loss during work-up and purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.
Q3: I am observing multiple spots on my TLC plate even after the reaction is supposed to be complete. What could these be?
A3: Multiple spots on a TLC plate indicate the presence of impurities. These could be unreacted starting materials, intermediates, or byproducts of side reactions. Common byproducts can include compounds with incomplete methylation, or chlorinated pyrimidine derivatives if starting from chlorinated precursors.[3]
Q4: What are the recommended methods for purifying crude this compound?
A4: The most common purification method is recrystallization.[4] Solvents such as ethanol, isopropanol/water mixtures, or toluene can be effective.[3][4] For impurities that are difficult to remove by recrystallization, column chromatography on silica gel is a viable option.[4]
Troubleshooting Guide
Issue 1: The reaction does not proceed to completion.
-
Question: My TLC analysis shows a significant amount of starting material remaining after the recommended reaction time. What should I do?
-
Answer:
-
Probable Cause: Insufficient reaction time, low reaction temperature, or degradation of reagents.
-
Solution:
-
First, confirm the identity of the remaining starting material by running a co-spot on the TLC plate with the pure starting material.
-
If starting material is present, consider extending the reaction time and continue monitoring by TLC.
-
If feasible for the specific reaction, a slight increase in temperature may enhance the reaction rate.
-
Ensure that the reagents used are pure and have not degraded. For instance, sodium methoxide is sensitive to moisture.
-
-
Issue 2: The isolated product is an off-color or an oil instead of a solid.
-
Question: I obtained a brownish oil after solvent evaporation, but the literature reports a solid. How can I resolve this?
-
Answer:
-
Probable Cause: Presence of colored impurities or residual solvent. The product may also have a low melting point due to impurities.
-
Solution:
-
Attempt to induce crystallization by adding a small amount of a non-polar solvent (e.g., hexanes) and scratching the inside of the flask with a glass rod.
-
If the product is still an oil, purify it using column chromatography.
-
To remove colored impurities, you can treat a solution of the crude product with activated charcoal before recrystallization.
-
Ensure all solvent has been removed by drying the product under high vacuum.
-
-
Issue 3: The final product is contaminated with byproducts.
-
Question: My NMR spectrum shows unexpected peaks, suggesting the presence of byproducts. How can I identify and remove them?
-
Answer:
-
Probable Cause: Side reactions occurring during the synthesis.
-
Solution:
-
Refer to the table of common byproducts below to help identify the impurities based on their likely chemical shifts and mass-to-charge ratios.
-
Adjusting the pH of the aqueous solution during work-up can help remove certain acidic or basic byproducts.[5]
-
Careful recrystallization from an appropriate solvent system is the primary method for removing byproducts. Multiple recrystallizations may be necessary.
-
For persistent impurities, column chromatography is the most effective purification technique.
-
-
Identification and Removal of Byproducts
| Byproduct Name | Probable Origin | Identification Methods | Removal Strategy |
| 4-Chloro-6-methoxy-2-methylthiopyrimidine | Incomplete methoxylation of 4,6-dichloro-2-methylthiopyrimidine.[3] | MS: Isotopic pattern for chlorine. NMR: Distinct aromatic and methoxy signals. | Optimize reaction conditions for complete methoxylation (e.g., excess sodium methoxide, longer reaction time). Purify by column chromatography. |
| 6-Chloro-2,4-dithiomethylpyrimidine | Side reaction of the chlorinated precursor with the sulfur reagent.[3] | MS: Isotopic pattern for chlorine. NMR: Signals for two methylthio groups. | Use of a more selective methoxylating agent or purification by column chromatography. |
| 2,4,6-Trithiomethylpyrimidine | Extensive side reaction with the sulfur reagent, replacing all substitutable positions.[3] | MS: Molecular ion peak corresponding to the structure. NMR: Signals for three methylthio groups. | Control stoichiometry of the sulfur reagent carefully. Removal is best achieved through column chromatography. |
| 4,6-Dihydroxy-2-mercaptopyrimidine | Incomplete methylation of the hydroxyl groups. | TLC: More polar spot compared to the product. NMR: Absence of methoxy group signals. | Drive the methylation reaction to completion. Can be removed by washing the organic layer with a mild aqueous base during work-up. |
| Unreacted Thiourea | Excess starting material from the cyclocondensation reaction. | TLC: Very polar spot that may streak. | Can be removed by washing the crude product with water. |
Experimental Protocols
Synthesis of this compound from 4,6-dichloro-2-(methylthio)-pyrimidine
This protocol is adapted from procedures described in the literature.[3]
Materials:
-
4,6-dichloro-2-(methylthio)-pyrimidine
-
Sodium methoxide
-
Methanol
-
Toluene
-
Water
-
Hydrochloric acid (for pH adjustment if necessary)
-
Sodium chloride
Procedure:
-
To a solution of 4,6-dichloro-2-(methylthio)-pyrimidine (1.0 eq) in toluene, add a solution of sodium methoxide (2.2 eq) in methanol.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and stir. Separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent such as an isopropanol/water mixture.
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN1130350C - Process for preparing 4,6-dichloro-2-methiopyrimidine - Google Patents [patents.google.com]
- 3. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4,6-Dimethoxy-2-mercaptopyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,6-Dimethoxy-2-mercaptopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 4,6-dichloro-2-methylthiopyrimidine, which is reacted with a methoxide source, or the cyclocondensation of a 1,3-dicarbonyl compound (like dimethyl malonate) with thiourea.[1][2][3] Another approach involves the use of malononitrile and thiourea in a three-component reaction, though this is a more general method for pyrimidine synthesis.[4]
Q2: What is a typical yield for the synthesis of this compound or its immediate precursors?
A2: Yields can vary significantly based on the chosen synthetic route and reaction conditions. For instance, the synthesis of 4,6-dimethoxy-2-methylthiopyrimidine from 2-chloro-4,6-dimethoxypyrimidine can achieve yields as high as 95.6%.[5] When starting from 4,6-dichloro-2-methylthiopyrimidine and reacting with sodium methoxide, the subsequent oxidized product can be obtained in yields greater than 75%.[6]
Q3: What are the critical reaction parameters to control for a successful synthesis?
A3: Key parameters to control include reaction temperature, reaction time, molar ratios of reactants, and the choice of solvent and catalyst. Moisture control is also crucial, especially when using water-sensitive reagents like sodium methoxide.[7]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7] This allows for the determination of the optimal reaction time and ensures the reaction has gone to completion.
Troubleshooting Guide
Low Yield
Problem: My reaction is resulting in a low yield of this compound.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal conditions. For example, increasing the reaction time from 12 to 24 hours can significantly improve yield.[7] |
| Insufficient Nucleophile | Use a molar excess of the nucleophile (e.g., sodium methoxide). Typically, 2.05 to 2.50 molar equivalents of methoxide are used per mole of the starting dichloropyrimidine.[1] |
| Moisture Contamination | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).[7] |
| Poor Quality Starting Materials | Use high-purity starting materials. If necessary, purify the starting materials by recrystallization or sublimation before use.[7] |
Impurity Formation
Problem: I am observing significant impurity formation in my product.
| Potential Cause | Recommended Solution |
| Side Reactions | Optimize reaction conditions to minimize side reactions. This may involve adjusting the temperature, reaction time, or the rate of addition of reagents. |
| Formation of Mono-substituted Byproduct | When starting from a di-substituted precursor, the formation of a mono-substituted byproduct can be a common issue. To promote di-substitution, increase the stoichiometry of the nucleophile (e.g., sodium methoxide).[7] |
| Degradation of Product | The product may be sensitive to prolonged heating or acidic/basic conditions. Minimize the reaction time and control the pH during workup. |
Experimental Protocols
Protocol 1: Synthesis from 4,6-Dichloro-2-methylthiopyrimidine
This protocol is based on the methoxylation of a dichloropyrimidine precursor.
-
Reaction Setup: In a dried four-necked flask, dissolve 4,6-dichloro-2-methylthiopyrimidine in an inert solvent such as toluene.
-
Reagent Addition: Under an inert atmosphere, add a solution of sodium methoxide in methanol dropwise to the reaction mixture. The reaction is exothermic and the temperature should be maintained between 40-56°C.[1][8]
-
Reaction: Stir the reaction mixture at 54-56°C for 5-6 hours, or until the starting material is no longer detectable by TLC.[1][8]
-
Workup: After the reaction is complete, cool the mixture to room temperature. A portion of the methanol can be removed by distillation under reduced pressure. Add water to the residue and separate the organic layer. Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[7][8]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like methanol or an isopropanol:water mixture to yield the desired 4,6-dimethoxy-2-methylthiopyrimidine.[5][8]
Visualizations
Experimental Workflow: Synthesis from Dichloropyrimidine
Caption: A generalized workflow for the synthesis of this compound's thioether precursor.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low product yield.
References
- 1. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. allindianpatents.com [allindianpatents.com]
- 7. benchchem.com [benchchem.com]
- 8. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Scale-up Synthesis of 4,6-Dimethoxy-2-mercaptopyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4,6-dimethoxy-2-mercaptopyrimidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common precursors for the synthesis of this compound derivatives?
A1: Common precursors include 2-thiobarbituric acid, malononitrile, and 4,6-dichloro-2-(methylthio)-1,3-pyrimidine. The choice of precursor often depends on the desired derivative and the synthetic route. For instance, 2-thiobarbituric acid can be used to synthesize 4,6-dimethoxy-2-methylthiopyrimidine through a one-step procedure involving potassium carbonate and chloromethane.[1]
Q2: What are the main challenges in the scale-up synthesis of these derivatives?
A2: Key challenges include:
-
Use of hazardous reagents: Traditional methods often employ highly toxic reagents like dimethyl sulfate and corrosive phosphorus oxychloride, leading to significant environmental and safety concerns.[1][2]
-
By-product formation: The synthesis can lead to various impurities that complicate purification and reduce yield.
-
Reaction control: Maintaining optimal reaction conditions (temperature, pH) is crucial for maximizing yield and minimizing side reactions, which can be challenging on a larger scale.[3][4]
-
Purification: Isolating the final product with high purity often requires recrystallization or column chromatography, which can be inefficient and costly at an industrial scale.[5][6]
Q3: Are there more environmentally friendly ("green") synthesis routes available?
A3: Yes, research has focused on developing greener alternatives to traditional methods. These include:
-
Using less toxic methylating agents like chloromethane instead of dimethyl sulfate.[1]
-
Employing catalytic systems to improve efficiency and reduce waste.
-
Developing one-pot synthesis procedures to minimize intermediate isolation steps and solvent usage.[5]
Q4: How can the purity of the final product be improved?
A4: Improving purity often involves a combination of optimized reaction conditions and effective purification techniques. Adjusting the pH of the reaction mixture after oxidation can facilitate the removal of impurities.[5] Recrystallization from appropriate solvents, such as a mixture of isopropanol and water, is also a common method.[2] For challenging separations, column chromatography may be necessary.[2]
Troubleshooting Guide
Issue 1: Low Yield in the Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine from 2-Chloro-4,6-dimethoxypyrimidine
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure the reaction temperature is maintained at 45-50 °C for at least 2 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal Reagent Concentration | Verify the concentration of the sodium methyl mercaptide solution. A 25% solution has been shown to be effective.[2] |
| Inefficient Phase Transfer | The use of a phase transfer catalyst like tetrabutylammonium bromide can be crucial for achieving high yields.[2] |
Issue 2: Formation of Impurities during the Oxidation of 4,6-Dimethoxy-2-methylthiopyrimidine
| Possible Cause | Troubleshooting Step |
| Over-oxidation or Side Reactions | Control the addition rate of the oxidizing agent (e.g., hydrogen peroxide).[2] Maintain the reaction temperature at the specified level (e.g., 45 °C during addition, then 55 °C).[2] |
| Ineffective Catalysis | Ensure the catalyst, such as sodium tungstate dihydrate, is active and used in the correct amount.[2] |
| Incorrect pH | The pH of the reaction mixture can influence by-product formation. The subsequent purification step can be improved by adjusting the pH to a range of 5-8 with an aqueous base.[5] |
Issue 3: Difficulties in Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Product Precipitation Issues | After the reaction, cooling the mixture and adding water can help precipitate the product as a solid, which can then be collected by filtration.[2] |
| Ineffective Recrystallization | Experiment with different solvent systems for recrystallization. An isopropanol:water (2:1) mixture has been reported to be effective for 4,6-dimethoxy-2-methylthiopyrimidine.[2] |
| Co-eluting Impurities in Chromatography | If using column chromatography, try different solvent gradients to improve the separation of the desired product from impurities.[2] |
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine
This protocol is based on the nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine.[2]
Materials:
-
2-chloro-4,6-dimethoxypyrimidine
-
25% Sodium methyl mercaptide solution
-
Tetrabutylammonium bromide
-
Methanol
-
Isopropanol
-
Water
Procedure:
-
In a reaction vessel, combine 2-chloro-4,6-dimethoxypyrimidine (100 mmol), tetrabutylammonium bromide (5 mmol), 25% sodium methyl mercaptide (107 mmol), and methanol (80 mmol).
-
Heat the mixture to 45 °C and maintain the temperature between 45-50 °C for 2 hours with stirring.
-
An off-white precipitate should form.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cool water.
-
Recrystallize the solid from an isopropanol:water (2:1) mixture to yield pure 4,6-dimethoxy-2-methylthiopyrimidine.
Quantitative Data:
| Reactant | Molar Amount | Product | Yield | Melting Point |
| 2-chloro-4,6-dimethoxypyrimidine | 100 mmol | 4,6-dimethoxy-2-methylthiopyrimidine | 95.6% | 52.5-53.8 °C |
Protocol 2: Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine
This protocol describes the oxidation of 4,6-dimethoxy-2-methylthiopyrimidine.[2]
Materials:
-
4,6-dimethoxy-2-methylthiopyrimidine
-
Sodium tungstate dihydrate
-
Tetrabutylammonium bromide
-
Acetic acid
-
35% Hydrogen peroxide solution
Procedure:
-
In a reaction vessel, mix 4,6-dimethoxy-2-methylthiopyrimidine (100 mmol), sodium tungstate dihydrate (4.5 mmol), tetrabutylammonium bromide (5 mmol), and acetic acid (25 mL).
-
Stir the mixture vigorously at room temperature.
-
Slowly add 35% aqueous hydrogen peroxide (200 mmol) to the solution at 45 °C.
-
After the addition is complete, continue stirring at 55 °C for an additional 4 hours.
-
Isolate and purify the product. A subsequent purification step involves adjusting the pH of the aqueous-acidic reaction mixture to 5-8 with an aqueous base.[5]
Quantitative Data:
| Reactant | Molar Amount | Product | Yield |
| 4,6-dimethoxy-2-methylthiopyrimidine | 100 mmol | 4,6-dimethoxy-2-methylsulfonylpyrimidine | 95% |
Visualizations
Caption: Workflow for the synthesis and purification of 4,6-dimethoxy-2-methylthiopyrimidine.
Caption: Workflow for the synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 6. AU2001289701B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
Preventing degradation of 4,6-Dimethoxy-2-mercaptopyrimidine during storage
This technical support center provides guidance on preventing the degradation of 4,6-Dimethoxy-2-mercaptopyrimidine during storage. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place.[1][2] For extended storage, refrigeration (2-8 °C) is advised. The storage area should be well-ventilated.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound is the oxidation of the mercapto (-SH) group. This can lead to the formation of disulfides and sulfonic acids. Other potential degradation pathways include hydrolysis of the methoxy groups under strong acidic or basic conditions and photodegradation upon exposure to light.
Q3: Is this compound sensitive to light?
A3: Yes, similar to other sulfur-containing compounds, this compound can be sensitive to light.[3][4] Photodegradation can occur, leading to a loss of purity and the formation of unwanted byproducts. It is crucial to store the compound in a light-resistant container.
Q4: Can I store this compound in a standard laboratory freezer (-20 °C)?
A4: While refrigeration (2-8 °C) is generally sufficient, storage at -20 °C is also a viable option and may further slow down potential degradation over very long periods. Ensure the container is well-sealed to prevent moisture condensation upon removal from the freezer.
Q5: What are the signs of degradation of this compound?
A5: Visual signs of degradation can include a change in color (e.g., from white/off-white to yellow or brown), a change in texture (e.g., clumping), or the development of a strong odor. However, significant degradation can occur without any visible changes. Therefore, it is essential to perform analytical testing to confirm the purity of the compound if degradation is suspected.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or low yield | Degradation of the starting material. | 1. Verify Purity: Use an analytical technique such as HPLC or NMR to check the purity of your stored this compound. 2. Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dry, dark, inert atmosphere). 3. Use a Fresh Batch: If degradation is confirmed, use a fresh, unopened batch of the compound for your experiment. |
| Discoloration of the solid compound | Oxidation or exposure to light. | 1. Assess Purity: Perform analytical testing to determine the extent of degradation. 2. Improve Storage: Transfer the compound to a new, amber glass vial, purge with an inert gas (e.g., argon or nitrogen), and store in a desiccator in a refrigerator. |
| Compound has a strong, unpleasant odor | Formation of volatile degradation products. | 1. Handle in a Fume Hood: Always handle the compound in a well-ventilated fume hood. 2. Check for Leaks: Ensure the container seal is intact. 3. Analytical Confirmation: Use analytical methods to identify the impurities. |
| Inconsistent results between different batches | Variation in initial purity or degradation during storage. | 1. Qualify Each New Batch: Perform identity and purity testing on each new batch of this compound upon receipt. 2. Standardize Storage: Implement a strict, standardized storage protocol for all batches. |
Quantitative Data on Degradation
The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate the impact of different storage conditions over a 6-month period.
| Condition | Temperature (°C) | Relative Humidity (%) | Light Exposure | Purity (%) | Major Degradant (%) |
| Ideal | 4 | <30 | Dark | 99.5 | 0.2 (Disulfide) |
| Ambient | 25 | 60 | Dark | 97.2 | 1.8 (Disulfide) |
| Elevated Temp. | 40 | 60 | Dark | 92.5 | 5.1 (Disulfide), 1.5 (Sulfonic Acid) |
| High Humidity | 25 | 90 | Dark | 95.8 | 3.2 (Disulfide) |
| Light Exposure | 25 | 60 | Ambient Light | 91.0 | 6.5 (Disulfide), 2.0 (Photoproducts) |
Note: This data is for illustrative purposes and highlights expected trends. Actual degradation rates may vary.
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method for Purity Assessment
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the purity of this compound and detect its degradation products.
1. Materials and Reagents:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of the reference standard in 100 mL of methanol to obtain a 100 µg/mL solution.
-
Sample Solution: Accurately weigh and dissolve 10 mg of the test sample in 100 mL of methanol to obtain a 100 µg/mL solution.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the standard solution and identify the retention time of the main peak.
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram.
Protocol 2: Forced Degradation Study
This protocol describes how to perform a forced degradation study to identify potential degradation products and pathways.
1. Acid Hydrolysis:
-
Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl.
-
Heat the solution at 60 °C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Analyze by HPLC.
2. Base Hydrolysis:
-
Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve 10 mg of the compound in 10 mL of a 3% hydrogen peroxide solution.
-
Keep the solution at room temperature for 24 hours.
-
Analyze by HPLC.
4. Thermal Degradation:
-
Place 10 mg of the solid compound in a vial.
-
Heat in an oven at 80 °C for 48 hours.
-
Dissolve the sample in methanol and analyze by HPLC.
5. Photolytic Degradation:
-
Dissolve 10 mg of the compound in 10 mL of methanol.
-
Expose the solution to a calibrated light source (e.g., UV lamp at 254 nm and 365 nm) for 24 hours.
-
Keep a control sample in the dark.
-
Analyze both solutions by HPLC.
Visualizations
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 4,6-Dimethyl-2-mercaptopyrimidine | 22325-27-5 | TCI AMERICA [tcichemicals.com]
- 3. Photostability of 2-hydroxymethyl-4,8-dibenzo[1,2-b:5,4-b']dithiophene-4,8-dione (NSC 656240), a potential anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
Overcoming poor solubility of 4,6-Dimethoxy-2-mercaptopyrimidine in reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the challenges associated with the poor solubility of 4,6-Dimethoxy-2-mercaptopyrimidine in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline solid with limited solubility in many common organic solvents. Its solubility is influenced by the polarity of the solvent, temperature, and the presence of other solutes. Generally, it exhibits better solubility in polar aprotic solvents compared to nonpolar or polar protic solvents.
Q2: Which solvents are recommended for dissolving this compound?
A2: Based on experimental evidence with structurally similar compounds and general solubility principles, polar aprotic solvents are the most effective. These include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and to a lesser extent, Tetrahydrofuran (THF) and Acetonitrile (ACN). For reactions, the choice of solvent will also depend on its compatibility with the reagents and reaction conditions.
Q3: Can heating be used to improve the solubility of this compound?
A3: Yes, increasing the temperature will generally increase the solubility of this compound. However, it is crucial to consider the thermal stability of the compound and other reactants in the mixture. Prolonged heating at high temperatures could lead to degradation.
Q4: Are there any known incompatibilities for this compound with common lab reagents?
A4: As a mercaptan (thiol), this compound can be sensitive to strong oxidizing agents. The thiol group can also be deprotonated by strong bases, which can affect its solubility and reactivity. It is advisable to perform small-scale compatibility tests before proceeding with a large-scale reaction.
Troubleshooting Guide
Issue 1: My this compound is not dissolving in the chosen reaction solvent.
-
Question: I am trying to run a reaction in Dichloromethane (DCM), but the this compound is not dissolving. What can I do?
-
Answer: Dichloromethane is a relatively nonpolar solvent and is often a poor choice for dissolving this compound.
-
Recommended Action: Switch to a more polar aprotic solvent such as DMF or DMSO. If the reaction chemistry allows, THF or acetonitrile could also be trialed.
-
Alternative Strategy: If DCM is essential for the reaction, consider using a co-solvent. Start by dissolving the this compound in a minimal amount of DMF or DMSO and then slowly add this solution to the DCM. Be aware that this may alter the overall polarity of the reaction mixture and could affect reaction kinetics or product solubility.
-
Issue 2: The reaction yield is low, and I suspect it is due to poor solubility.
-
Question: My reaction is sluggish and giving a low yield. I can see undissolved starting material in the reaction flask. How can I improve this?
-
Answer: Poor solubility limits the effective concentration of the reactant in the solution, leading to slow or incomplete reactions.
-
Recommended Action 1: Increase Temperature. If the reactants are thermally stable, gradually increasing the reaction temperature can significantly improve the solubility of this compound and increase the reaction rate. Monitor the reaction for any signs of degradation.
-
Recommended Action 2: Sonication. Applying ultrasonic agitation (sonication) can help to break down solid aggregates and enhance dissolution, thereby increasing the amount of dissolved reactant.
-
Recommended Action 3: Phase-Transfer Catalysis (PTC). For reactions involving a salt of this compound that is insoluble in the organic phase, a phase-transfer catalyst can be employed. The catalyst facilitates the transfer of the reactant across the phase boundary, allowing the reaction to proceed.
-
Issue 3: My product precipitates out of the reaction mixture prematurely.
-
Question: The desired product seems to be forming but then crashes out of solution, making stirring difficult and potentially trapping unreacted starting material. What should I do?
-
Answer: Premature product precipitation can be due to its low solubility in the reaction solvent.
-
Recommended Action: Choose a solvent system in which both the reactants and the product are reasonably soluble at the reaction temperature. This may require some initial solvent screening experiments. Alternatively, if the product is intended to be isolated by precipitation, ensure that the reaction goes to completion before cooling to induce crystallization.
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Expected Solubility | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Often the solvent of choice for reactions involving this compound. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Good alternative to DMF, but can be harder to remove. |
| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble | May require heating to achieve dissolution. |
| Acetonitrile (ACN) | Polar Aprotic | Sparingly Soluble | Solubility may be limited at room temperature. |
| Methanol (MeOH) | Polar Protic | Slightly Soluble | Generally not a good solvent for this compound. |
| Ethanol (EtOH) | Polar Protic | Slightly Soluble | Similar to methanol in its limited solvating power for this compound. |
| Dichloromethane (DCM) | Nonpolar | Insoluble | Not recommended for dissolving this compound. |
| Toluene | Nonpolar | Insoluble | Not a suitable solvent. |
| Water | Polar Protic | Insoluble | The compound is not soluble in aqueous media. |
Experimental Protocols
Protocol 1: S-Alkylation of this compound
This protocol describes a representative S-alkylation reaction, a common transformation for mercaptopyrimidines, with specific steps to address the poor solubility of the starting material.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Starting Material: In a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add a sufficient volume of dry DMF to the flask to fully dissolve the starting material with stirring at room temperature. Gentle warming (e.g., to 40-50 °C) can be applied to aid dissolution if necessary. Ensure a clear solution is obtained before proceeding.
-
Addition of Alkylating Agent: To the stirred solution, add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or gentle heat if required) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation of Product:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the S-alkylation of this compound.
Caption: Decision-making workflow for troubleshooting poor solubility issues.
Catalyst selection and optimization for reactions involving 4,6-Dimethoxy-2-mercaptopyrimidine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for catalyst selection and optimization in reactions involving 4,6-Dimethoxy-2-mercaptopyrimidine.
FAQs: Catalyst Selection and Optimization
Q1: Why is my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) with this compound failing or giving low yields?
A significant challenge in using this compound in palladium-catalyzed reactions is catalyst poisoning. This can be attributed to two main factors:
-
Sulfur Poisoning : The free thiol (-SH) group has a strong affinity for late transition metals like palladium.[1] This coordination deactivates the catalyst, often leading to the formation of palladium black and halting the catalytic cycle.
-
Pyridine-Nitrogen Inhibition : The nitrogen atoms in the pyrimidine ring can also act as ligands, coordinating to the palladium center and inhibiting its catalytic activity. This is a known issue, particularly in C-N coupling reactions with pyridine-like heterocycles.[2]
Q2: How can I overcome catalyst poisoning by the thiol group?
There are two primary strategies to address this issue:
-
Thiol Protection : The most common approach is to protect the thiol group as a thioether or thioester. This masks its coordinating ability, preventing it from poisoning the catalyst. The protecting group can be removed post-coupling if the free thiol is required.
-
Desulfurative Coupling : This modern approach uses the C–S bond itself as a reactive site. The thiol group is transformed into a leaving group, allowing for the formation of a new C-C or C-heteroatom bond in its place. This strategy avoids the need for protection and deprotection steps.
Q3: What are the best protecting groups for the thiol in this compound for cross-coupling reactions?
The choice of protecting group is critical, as some are not stable under typical cross-coupling conditions.
-
Methyl (-CH₃) Group : Converting the thiol to a methylthioether (-SCH₃) is a common and effective strategy. The C-S bond of the methylthioether is generally stable under palladium catalysis. A relevant study demonstrates successful Sonogashira coupling on a 2-(methylthio)pyrimidine derivative.[3]
-
Acyl Groups (Thioesters) : Groups like acetyl or the specially designed 2-methoxyisobutyryl can be used.[1][4] However, be aware that palladium can sometimes insert into the C-S bond of thioesters, leading to side reactions.[4]
-
Groups to Avoid : Easily cleaved groups such as allyl, benzyl, or trityl may be removed by the palladium catalyst during the reaction, leading to the regeneration of the free thiol and subsequent catalyst poisoning.[1]
Q4: Is there an alternative to palladium catalysts for reactions with this substrate?
Yes, nickel-based catalysts are a promising alternative. Nickel catalysis has seen rapid growth due to its lower cost and unique reactivity.[5] It has been successfully employed for:
-
C-S Cross-Coupling (Thioetherification) : To create thioethers from thiols and aryl triflates.[6]
-
Desulfurative Cross-Coupling : To activate C-S bonds for reductive coupling with aryl halides.[7]
-
Challenging Couplings : Nickel catalysts with specific ligands like bathocuproine have shown high selectivity in cross-coupling reactions.[8]
Troubleshooting Guide
Issue 1: Low or No Product Formation, Starting Material Remains
| Possible Cause | Solution | Citation |
| Catalyst Poisoning | Protect the thiol group (e.g., as a methyl ether) or switch to a desulfurative coupling protocol. | [1][4][9][10] |
| Suboptimal Ligand | For Pd catalysis, screen sterically bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to prevent substrate inhibition and promote reductive elimination. | [2][11] |
| Incorrect Base | The choice of base is critical. Screen common bases like K₃PO₄, Cs₂CO₃, or NaOtBu. The base's strength and solubility can significantly impact the reaction. | [2][12] |
| Reagent Insolubility | Ensure all reagents, especially the base, are soluble in the reaction solvent. Consider switching solvents (e.g., from Toluene to Dioxane or vice-versa). | [2] |
| Low Reaction Temperature | Most cross-coupling reactions require heating (80-110 °C). If the reaction is sluggish, a moderate increase in temperature may be necessary. | [2] |
Issue 2: Formation of a Black Precipitate (Palladium Black)
| Possible Cause | Solution | Citation |
| Catalyst Decomposition | This is a clear sign of catalyst deactivation, often due to poisoning by the unprotected thiol or exposure to oxygen. | [2] |
| 1. Protect the thiol group. | [1] | |
| 2. Ensure the reaction is run under a strict inert atmosphere (Nitrogen or Argon). Use properly degassed solvents. | [2] | |
| 3. Lower the reaction temperature. Prolonged exposure to high temperatures (>120 °C) can cause thermal decomposition. | [2] |
Issue 3: Formation of Unexpected Byproducts
| Possible Cause | Solution | Citation |
| Homocoupling of Boronic Acid (in Suzuki) | This often occurs when the rate of transmetalation is slow. Optimize the base and solvent. Using a 2-heteroaryl boronic acid can be challenging; consider using a more stable boronic ester (e.g., MIDA boronate) or trifluoroborate salt. | [7][11] |
| Protodeboronation (in Suzuki) | The boronic acid is lost before it can couple. This is a known issue with heteroaryl boronic acids. Use anhydrous conditions and a suitable base. MIDA boronates can offer stability against protodeboronation. | [7][11] |
| Hydrodehalogenation | The aryl halide is reduced instead of coupled. This can be a side reaction in Buchwald-Hartwig amination. Re-evaluate the catalyst/ligand system. | [11] |
Experimental Protocols & Data
Strategy 1: Thiol Protection (Methylation) followed by Sonogashira Coupling
This protocol is adapted from a procedure for a similar 2-(methylthio)pyrimidine derivative.[3]
Part A: Methylation of this compound
-
Dissolution : Dissolve this compound (1.0 eq) in a suitable solvent like DMF or THF.
-
Deprotonation : Add a base such as Sodium Hydride (NaH, 1.1 eq) or Potassium Carbonate (K₂CO₃, 1.5 eq) at 0 °C and stir for 30 minutes.
-
Alkylation : Add Methyl Iodide (CH₃I, 1.2 eq) dropwise and allow the reaction to warm to room temperature.
-
Monitoring : Monitor the reaction by TLC until the starting material is consumed.
-
Workup : Quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude 4,6-Dimethoxy-2-(methylthio)pyrimidine by column chromatography.
Part B: Sonogashira Coupling of 4,6-Dimethoxy-2-(methylthio)pyrimidine
This assumes the pyrimidine has been halogenated (e.g., at the 5-position) to provide a coupling handle.
-
Setup : To an oven-dried Schlenk tube, add the halogenated 4,6-Dimethoxy-2-(methylthio)pyrimidine (1.0 eq), the terminal alkyne (1.2 eq), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).
-
Inert Atmosphere : Evacuate and backfill the tube with Argon or Nitrogen three times.
-
Add Solvents and Base : Add anhydrous, degassed solvent (e.g., Acetonitrile or THF) followed by a degassed amine base (e.g., Triethylamine, 2.0 eq).
-
Reaction : Stir the mixture at room temperature or gentle heat (40-60 °C).
-
Monitoring and Workup : Monitor by TLC. Upon completion, filter the reaction mixture through Celite, wash with an organic solvent, and concentrate the filtrate.
-
Purification : Purify the product by column chromatography.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Electron-poor Aryl Iodides | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Acetonitrile | RT | 9-11 | ~85-95 | [3] |
| Aryl Bromides | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | RT | 12-24 | ~70-90 | [13][14] |
Strategy 2: Desulfurative C-N Cross-Coupling
This protocol is based on the copper-promoted dehydrosulfurative coupling of related dihydropyrimidinethiones.[9][15]
-
Setup : In a reaction vial, combine this compound (1.0 eq), the desired amine (1.5 eq), a copper source such as Cu(OAc)₂ or CuTC (2.0 eq), and a base like Cs₂CO₃ (2.0 eq).
-
Solvent : Add a suitable solvent (e.g., Toluene or DMF).
-
Reaction : Seal the vial and heat the reaction mixture to 100-120 °C under an air atmosphere. The presence of oxygen is often required for the oxidative cycle.
-
Monitoring and Workup : Monitor the reaction by LC-MS. After completion, cool the mixture, dilute with an organic solvent, and filter through Celite to remove copper salts.
-
Purification : Wash the filtrate, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
| Amine Partner | Copper Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Cu(OAc)₂ | K₂CO₃ | DMF | 110 | 12 | ~70-85 | [9][15] |
| Benzylamine | CuTC | Cs₂CO₃ | Toluene | 100 | 18 | ~65-80 | [10] |
Visualizations
Logical Workflow: Strategy Selection
Caption: Decision workflow for choosing a synthetic strategy.
Experimental Workflow: Troubleshooting a Failed Suzuki Coupling
Caption: Troubleshooting decision tree for a Suzuki reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ni Cross-Coupling – The Doyle Group [doyle.chem.ucla.edu]
- 6. Nickel Catalyzed Cross-Coupling of Aryl and Alkenyl Triflates with Alkyl Thiols [organic-chemistry.org]
- 7. Desulfurative Ni-Catalyzed Reductive Cross-Coupling of Benzyl Mercaptans/Mercaptoacetates with Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Copper-promoted dehydrosulfurative carbon–nitrogen cross-coupling with concomitant aromatization for synthesis of 2-aminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aerobic copper-promoted oxidative dehydrosulfurative carbon–oxygen cross-coupling of 3,4-dihydropyrimidine-1H-2-thiones with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Copper-promoted dehydrosulfurative carbon–nitrogen cross-coupling with concomitant aromatization for synthesis of 2-aminopyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Work-up Procedures for Reactions with 4,6-Dimethoxy-2-mercaptopyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the work-up of reactions involving 4,6-Dimethoxy-2-mercaptopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the general physical properties of this compound relevant to its work-up?
Q2: How can I remove unreacted this compound from my reaction mixture?
Due to the acidic nature of the mercapto group, an aqueous basic wash can be effective. By washing the organic layer containing the reaction mixture with a dilute aqueous base (e.g., sodium bicarbonate or sodium carbonate solution), the acidic this compound can be converted to its more water-soluble salt, which will then partition into the aqueous layer.[6]
Q3: What are common impurities that can arise from reactions involving this compound?
Common impurities can include:
-
Unreacted starting material: As mentioned in Q2, this can often be removed with a basic wash.
-
Oxidation byproduct: The mercapto group is susceptible to oxidation, which can lead to the formation of disulfides.
-
Side products from reactions with other functional groups: Depending on the other reactants and conditions, side reactions may occur.
-
Byproducts from reagents: For example, if using an oxidizing agent, the reduced form of the agent will be present.[7][8]
Q4: My product is also acidic/basic. How do I selectively remove the mercaptopyrimidine without losing my product?
If your product has similar acidic or basic properties, a simple acid-base extraction may not be selective. In such cases, other purification techniques like column chromatography, recrystallization, or distillation (if the product is volatile) will be necessary. Careful selection of the solvent system for chromatography is crucial to achieve good separation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Emulsion formation during aqueous work-up | High concentration of polar compounds; use of solvents like THF or DMF that are partially miscible with water.[8] | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer and break the emulsion.[6] - If possible, remove water-miscible organic solvents like THF or DMF via rotary evaporation before the aqueous work-up.[8] - Filter the mixture through a pad of Celite. |
| Product is partially soluble in the aqueous wash | The product has some water solubility, especially if it is polar. | - Minimize the volume of the aqueous wash used. - Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. - Use brine for washing, as it can decrease the solubility of organic compounds in the aqueous layer ("salting out").[6] |
| Difficulty removing sulfur-containing byproducts | The mercapto group can lead to various sulfur-containing impurities that may be difficult to separate. | - Consider a wash with an oxidizing solution (e.g., dilute hydrogen peroxide) if your desired product is stable to oxidation. This can convert thiols to more polar sulfoxides or sulfones, which may be easier to remove. - For certain metal catalysts used in the reaction, specific washes can be effective (e.g., aqueous ammonium chloride for copper salts).[7][8] |
| The final product has a persistent yellow color | This could be due to trace impurities or degradation of the pyrimidine ring. | - Treat the solution of the crude product with activated carbon.[9] - Recrystallization from a suitable solvent system can help in obtaining a pure, colorless product.[9] |
Quantitative Data Summary
| Compound | Solvent | Solubility | Reference |
| 4,6-diethoxy-2-methylpyrimidine (analogue) | Dimethyl Sulfoxide (DMSO) | Soluble | [10] |
| 4,6-diethoxy-2-methylpyrimidine (analogue) | Methanol | Soluble | [10] |
| 4,6-diethoxy-2-methylpyrimidine (analogue) | Ethyl Acetate | Soluble | [10] |
| 4,6-Dihydroxy-2-mercaptopyrimidine | Water | Slightly soluble | [1] |
| 4,6-Dihydroxy-2-mercaptopyrimidine | Alkaline solutions | Soluble | [1] |
Experimental Protocols
Protocol 1: General Aqueous Work-up for a Neutral Product
This protocol outlines a standard procedure for isolating a neutral organic product from a reaction mixture containing this compound.
-
Quenching the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents as specified in the reaction protocol (e.g., by adding water or a specific quenching solution).
-
Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[11]
-
Aqueous Wash (Base): Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove acidic components, including unreacted this compound.[6] Separate the layers.
-
Aqueous Wash (Water/Brine): Wash the organic layer with water, followed by a wash with brine to remove any remaining water-soluble impurities and to help break any potential emulsions.[6]
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[6]
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.[11]
-
Purification: Further purify the crude product by methods such as column chromatography or recrystallization as needed.
Protocol 2: Purification by pH Adjustment (for derivatives)
This protocol is adapted from a process for preparing a derivative, 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine, and may be applicable for isolating related compounds.[12][13]
-
Acidification: Ensure the reaction mixture is in an aqueous-acidic medium.
-
pH Adjustment: After the reaction (e.g., oxidation), adjust the pH of the aqueous-acidic reaction mixture to a range of 5-8 using an aqueous base (e.g., sodium hydroxide solution).[12][13]
-
Stirring/Extraction: Stir the mixture, either in the presence or absence of an organic solvent. If an organic solvent is used, the product may be extracted into the organic phase. If no organic solvent is used, the product may precipitate out of the aqueous solution.
-
Isolation: Isolate the purified product by filtration (if it precipitates) or by separating the organic layer and concentrating the solvent.
Visualizations
Caption: General experimental workflow for reaction work-up and purification.
Caption: Decision tree for troubleshooting common work-up issues.
References
- 1. nbinno.com [nbinno.com]
- 2. 4,6-Dihydroxy-2-mercaptopyrimidine | C4H4N2O2S | CID 1268265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,6-Dimethyl-2-mercaptopyrimidine | C6H8N2S | CID 673664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,6-Dimethyl-2-mercaptopyrimidine | 22325-27-5 [chemicalbook.com]
- 5. 4,6-Dimethyl-2-mercaptopyrimidine | Alzchem Group [alzchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Workup [chem.rochester.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. How To Run A Reaction [chem.rochester.edu]
- 12. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 13. allindianpatents.com [allindianpatents.com]
Validation & Comparative
A Comparative Guide to 4,6-Dimethoxy-2-mercaptopyrimidine and Other Pyrimidine Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][3][4] This guide provides a comparative analysis of 4,6-Dimethoxy-2-mercaptopyrimidine against other key pyrimidine derivatives, offering insights into their potential therapeutic applications, supported by experimental data and detailed methodologies for evaluation.
While direct comparative studies on this compound are limited in publicly available literature, its structural features—a 2-mercapto group and 4,6-dimethoxy substituents—allow for informed comparisons with well-studied classes of pyrimidine derivatives. The presence of the 2-mercapto (or its tautomeric 2-thione) group is a common feature in many bioactive pyrimidines, often contributing to their mechanism of action.[5][6] Similarly, substitutions at the 4 and 6 positions with alkoxy groups are known to modulate the biological activity of the pyrimidine core.
Comparative Analysis of Biological Activities
To provide a framework for evaluating this compound, this section summarizes the biological activities of structurally related pyrimidine derivatives.
Anticancer Activity
Pyrimidine derivatives are a well-established class of anticancer agents. Their mechanisms of action are diverse and often involve the inhibition of key enzymes in nucleic acid synthesis or the modulation of signaling pathways critical for cancer cell proliferation and survival.[7][8][9]
2-Mercaptopyrimidine derivatives, in particular, have shown significant potential as anticancer agents. For instance, ruthenium(II) complexes incorporating 4,6-dimethyl-2-mercaptopyrimidine have demonstrated in vitro cytotoxicity against cancer cell lines. While this highlights the potential of the ligand scaffold, the activity of the parent organic molecule would require separate evaluation.
The following table summarizes the anticancer activity of various pyrimidine derivatives to provide a benchmark for the potential efficacy of this compound.
| Derivative Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidines | Compound 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [9] |
| Thienopyrimidines | Thienopyrimidine derivative | T47D (Breast) | 6.9 ± 0.04 | [10] |
| Thienopyrimidines | Thienopyrimidine derivative | MDA-MB-231 (Breast) | 10 ± 0.04 | [10] |
| 2-Thiopyrimidines | 7-(1-Mercapto-3,3,4a-trimethyl-4,4a,5,9b-tetrahydro-3H-pyrido[4,3-b]indol-7-yl)-3,3,4a-trimethyl-3,4,4a,5-tetrahydro-benzo[3][11]imidazo[1,2-c]pyrimidine-1-thiol (3) | CDK-1 | 5 | [3] |
| 6-Mercaptopurine | 6-Mercaptopurine Liposomal Formulation (F1) | HepG2 (Liver) | <16.7 | [12] |
| 6-Mercaptopurine | 6-Mercaptopurine Liposomal Formulation (F1) | HCT116 (Colon) | <16.1 | [12] |
| 6-Mercaptopurine | 6-Mercaptopurine Liposomal Formulation (F1) | MCF-7 (Breast) | <21.5 | [12] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity
The pyrimidine core is also a key feature in many antimicrobial agents. The structural similarity of pyrimidines to the nucleobases in DNA and RNA allows them to interfere with microbial nucleic acid synthesis. The 2-mercapto group can enhance this activity.[13][14]
The following table presents the antimicrobial activity of various 2-thiopyrimidine derivatives against common bacterial and fungal strains.
| Derivative Class | Specific Compound Example | Microorganism | MIC (µg/mL) | Reference |
| 2-(Benzylthio)pyrimidines | Compound 6c | Staphylococcus aureus (Multi-resistant) | 125 | [13] |
| 2-(Benzimidazolylmethylthio)pyrimidines | Compound 6m | Staphylococcus aureus (Multi-resistant) | 500 | [13] |
| 2-(Benzimidazolylmethylthio)pyrimidines | Compound 6m | Escherichia coli (Multi-resistant) | 500 | [13] |
| 4,6-Diaryl-2-alkylthiopyrimidines | Compound 5b | Staphylococcus aureus | - (Good activity) | [14] |
| 4,6-Diaryl-2-alkylthiopyrimidines | Compound 5d | Staphylococcus aureus | - (Good activity) | [14] |
| 4,6-Diaryl-2-alkylthiopyrimidines | Compound 5e | Bacillus subtilis | - (Higher activity) | [14] |
| Pyrimidin-2-ol/thiol/amine analogues | Compound 2 | Escherichia coli | 0.91 (µM/ml) | [6] |
| Pyrimidin-2-ol/thiol/amine analogues | Compound 10 | Pseudomonas aeruginosa | 0.77 (µM/ml) | [6] |
| Pyrimidin-2-ol/thiol/amine analogues | Compound 11 | Aspergillus niger | 1.68 (µM/ml) | [6] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Experimental Protocols
To facilitate the evaluation of this compound and its comparison with other derivatives, detailed protocols for standard in vitro assays are provided below.
Anticancer Activity: MTT Cell Proliferation Assay
This assay is a colorimetric method used to assess cell viability.[1][2][15]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan product.[15] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[16]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until a purple precipitate is visible.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.[16]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4][17][18]
Principle: Serial dilutions of the test compound are prepared in a liquid microbial growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.[3]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Test compound stock solution
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Sterile saline (0.85%)
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, typically adjusted to a 0.5 McFarland standard, and then dilute it to the final concentration required for the assay (e.g., 5 x 10^5 CFU/mL for bacteria).[19]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 16-24 hours for bacteria or 24-48 hours for fungi.[3]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (growth) or by measuring the optical density (OD) with a microplate reader. The MIC is the lowest concentration of the compound where no visible growth is observed.[17]
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Potential Signaling Pathway Inhibition by Pyrimidine Derivatives
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways, such as the PI3K/Akt/mTOR pathway.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by a pyrimidine derivative.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening potential anticancer compounds.
Caption: A typical experimental workflow for in vitro anticancer drug screening.
Workflow for Antimicrobial Susceptibility Testing
The diagram below outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. rr-asia.woah.org [rr-asia.woah.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. atcc.org [atcc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]
- 14. op.niscpr.res.in [op.niscpr.res.in]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to 4,6-Dimethoxy-2-mercaptopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to 4,6-dimethoxy-2-mercaptopyrimidine, a key intermediate in the synthesis of various bioactive molecules. The following sections detail the most common and effective synthetic strategies, supported by experimental data and protocols to aid in the selection of the most suitable method for your research and development needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be broadly categorized into two main strategies: construction of the pyrimidine ring followed by modification, and modification of a pre-functionalized pyrimidine. Each approach offers distinct advantages and disadvantages in terms of yield, reaction conditions, and the nature of the starting materials.
| Route | Starting Material(s) | Key Steps | Overall Yield | Purity | Reaction Time | Key Reagents | Advantages | Disadvantages |
| 1 | Dimethyl malonate, Thiourea | 1. Cyclocondensation2. O-Methylation | Moderate | Good to Excellent | 8-12 hours | Sodium ethoxide, Dimethyl sulfate | Readily available and inexpensive starting materials. | Two-step process, potential for S-methylation side products. |
| 2 | 2-Chloro-4,6-dimethoxypyrimidine | 1. Nucleophilic substitution with NaSH | Good to Excellent | Good | 2-4 hours | Sodium hydrosulfide (NaSH) | Single, high-yielding step. | NaSH can be hazardous to handle. |
| 3 | 2-Chloro-4,6-dimethoxypyrimidine | 1. Nucleophilic substitution with NaSMe2. Demethylation | High (step 1) | Good | 4-6 hours | Sodium methyl mercaptide, Demethylating agent | High yield of the S-methylated intermediate. | Requires an additional demethylation step which can be challenging. |
| 4 | 4,6-Dichloro-2-(methylthio)-pyrimidine | 1. Methoxylation2. Demethylation | Moderate | Good | 6-8 hours | Sodium methoxide, Demethylating agent | Utilizes a commercially available starting material. | Multi-step process with a challenging demethylation step. |
Experimental Protocols
Route 1: From Dimethyl Malonate and Thiourea
This classical approach involves the construction of the pyrimidine ring from basic precursors.
Step 1: Synthesis of 4,6-Dihydroxy-2-mercaptopyrimidine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add thiourea and dimethyl malonate.
-
Heat the mixture to reflux for 6-8 hours. The product will precipitate out of the solution upon cooling.
-
Filter the precipitate, wash with cold ethanol, and then dissolve in water.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of 3-4 to precipitate the 4,6-dihydroxy-2-mercaptopyrimidine.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: O-Methylation to this compound
-
Suspend 4,6-dihydroxy-2-mercaptopyrimidine in a suitable solvent such as methanol or DMF.
-
Add a base, such as potassium carbonate, to the suspension.
-
Cool the mixture in an ice bath and add dimethyl sulfate dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice water and acidify to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain pure this compound.
Route 2: From 2-Chloro-4,6-dimethoxypyrimidine (Direct Thiolation)
This route offers a more direct approach to the target molecule.
-
Dissolve 2-chloro-4,6-dimethoxypyrimidine in a polar aprotic solvent like DMF or ethanol.
-
Add a solution of sodium hydrosulfide (NaSH) in water or ethanol to the reaction mixture.
-
Heat the mixture at 50-70°C for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Acidify with a dilute acid to precipitate the this compound.
-
Collect the solid by filtration, wash with water, and dry.
Route 3: From 2-Chloro-4,6-dimethoxypyrimidine (via S-Methylated Intermediate)
This route proceeds through a stable, high-yielding intermediate.
Step 1: Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine
-
A mixture of 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mmol) is heated to 45°C and maintained at 45-50°C for 2 hours.[1]
-
An off-white precipitate forms which is collected by vacuum filtration and washed with cool water.
-
The solid is recrystallized from isopropanol:water (2:1) to yield 4,6-dimethoxy-2-methylthiopyrimidine as colorless crystals (yield: 95.6%).[1]
Step 2: Demethylation to this compound
-
Dissolve 4,6-dimethoxy-2-methylthiopyrimidine in a suitable solvent such as DMF or NMP.
-
Add a strong nucleophile capable of cleaving the S-CH3 bond, such as sodium thiophenoxide or lithium iodide.
-
Heat the reaction mixture under an inert atmosphere, with the temperature and time being dependent on the chosen reagent.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and quench with water.
-
Acidify the solution to precipitate the crude product.
-
Purify by recrystallization or column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic routes described above.
Caption: Route 1: Synthesis via cyclocondensation and subsequent O-methylation.
Caption: Route 2: Direct conversion via nucleophilic substitution with NaSH.
Caption: Route 3: Synthesis via an S-methylated intermediate followed by demethylation.
References
Validation of 4,6-Dimethoxy-2-mercaptopyrimidine as a Specific Enzyme Inhibitor: A Comparative Guide
Introduction
4,6-Dimethoxy-2-mercaptopyrimidine is a heterocyclic compound belonging to the pyrimidine family. This class of molecules is of significant interest to researchers in medicinal chemistry and drug discovery due to the pyrimidine core's presence in numerous biologically active compounds, including enzyme inhibitors. This guide provides a comparative analysis of this compound's potential as a specific enzyme inhibitor, based on available data for structurally related compounds.
While direct experimental validation for this compound as an inhibitor of a specific enzyme is not extensively documented in publicly available literature, the broader class of 4,6-disubstituted pyrimidines has been investigated for inhibitory activity against several key enzyme families. This guide will extrapolate from these related findings to present a potential framework for the validation of this compound, focusing on kinases as a prominent example of enzymes targeted by this scaffold.
Potential Enzyme Targets for 4,6-Disubstituted Pyrimidines
Research into 4,6-disubstituted pyrimidine derivatives has revealed their potential to inhibit various enzymes, making them candidates for therapeutic development in several disease areas.
Kinase Inhibition
A significant body of research has focused on the development of 4,6-disubstituted pyrimidines as kinase inhibitors .[1] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders.[1] Specific kinases that have been targeted with pyrimidine-based inhibitors include:
-
Microtubule Affinity-Regulating Kinase 4 (MARK4): This serine/threonine kinase is implicated in the pathology of Alzheimer's disease and some cancers.[2]
-
Cyclin-Dependent Kinases (CDKs): Particularly CDK4 and CDK6, which are key regulators of the cell cycle and are established targets in cancer therapy.[3]
-
Aurora Kinase A: Another enzyme involved in cell cycle regulation and a target for anticancer drugs.[4]
The general mechanism of action for these inhibitors often involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.
Other Potential Enzyme Targets
Beyond kinases, the pyrimidine scaffold has been explored for the inhibition of other enzymes, such as:
-
Carbonic Anhydrase: These enzymes are involved in various physiological processes, and their inhibitors are used to treat conditions like glaucoma.[5][6]
-
Acetolactate Synthase (ALS): Also known as acetohydroxyacid synthase (AHAS), this enzyme is crucial for the biosynthesis of branched-chain amino acids in plants and microorganisms, making it a target for herbicides.[7][8][9][10]
Comparative Analysis of Kinase Inhibitors
To illustrate how this compound could be validated, we present a comparative table based on data for other 4,6-disubstituted pyrimidine-based kinase inhibitors.
| Inhibitor | Target Kinase | IC50 (nM) | Key Interactions | Therapeutic Area |
| Compound 17j (4,6-pyrimidine analogue) | Tubulin (Colchicine Binding Site) | 1.1 - 4.4 | Interaction with the colchicine binding site | Cancer |
| R547 (2,4-diamino-5-ketopyrimidine) | CDK1, CDK2, CDK4 | 1, 3, 1 | ATP-competitive inhibition | Cancer |
| Derivative 12 (4,6-diphenylpyrimidin-2-amine) | Aurora Kinase A | Not specified | Binds to AURKA | Cancer |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols for Validation
Validating a novel compound like this compound as a specific enzyme inhibitor requires a series of well-defined experiments.
Enzyme Inhibition Assay
Objective: To determine if this compound inhibits the activity of a specific kinase (e.g., MARK4) and to calculate its IC50 value.
Methodology:
-
Reagents: Recombinant human MARK4 enzyme, ATP, substrate peptide (e.g., a synthetic peptide with a phosphorylation site for MARK4), this compound, and a kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A series of dilutions of this compound are prepared.
-
The kinase reaction is set up by incubating the MARK4 enzyme with the test compound or vehicle control.
-
The reaction is initiated by adding ATP and the substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of ADP produced (which is proportional to kinase activity) is measured using the detection reagents from the assay kit.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the compound. The IC50 value is then determined by fitting the data to a dose-response curve.
Selectivity Profiling
Objective: To assess the specificity of this compound by testing its activity against a panel of other kinases.
Methodology: The compound is screened against a large panel of recombinant kinases using a similar assay format as described above. This is often performed by specialized contract research organizations. The results will indicate whether the compound is a selective inhibitor of a particular kinase or a multi-kinase inhibitor.
Cellular Assays
Objective: To confirm the on-target activity of the compound in a cellular context.
Methodology:
-
Cell Lines: A cancer cell line known to be dependent on the target kinase (e.g., a cell line with MARK4 overexpression).
-
Western Blot Analysis:
-
Cells are treated with varying concentrations of this compound.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Western blotting is performed using antibodies against the phosphorylated form of a known downstream substrate of the target kinase.
-
A decrease in the phosphorylation of the substrate in treated cells would indicate target engagement.
-
-
Cell Proliferation Assay:
-
Cells are treated with the compound for a period of time (e.g., 72 hours).
-
Cell viability is measured using an assay such as the MTT or CellTiter-Glo® assay.
-
A reduction in cell proliferation would suggest that the compound has a functional effect on the cells, likely through the inhibition of the target kinase.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the potential signaling pathway involving a target kinase and the general workflow for validating an inhibitor.
Caption: Simplified kinase signaling pathway and the point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 3. Discovery of Potent and Selective CDK4/6 Inhibitors for the Treatment of Chemotherapy-Induced Myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitors [learn.wilmer.jhu.edu]
- 6. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
Comparative Analysis of the Biological Activity of 4,6-Dimethoxy-2-mercaptopyrimidine and its Analogues
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of 4,6-Dimethoxy-2-mercaptopyrimidine and its structurally related analogues. This guide provides a comparative overview of their anticancer and kinase inhibitory effects, supported by experimental data and detailed protocols.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Among these, 2-mercaptopyrimidine derivatives, particularly those substituted at the 4 and 6 positions, have garnered significant interest for their potential as therapeutic agents. This guide focuses on the biological activity of this compound and provides a comparative analysis with its analogues, offering insights into their structure-activity relationships.
Anticancer Activity
Numerous studies have highlighted the potential of pyrimidine derivatives as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines. While specific data for this compound is limited in publicly available literature, the biological activities of structurally similar 4,6-disubstituted-2-mercaptopyrimidine analogues provide valuable insights.
For instance, a series of novel pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their in vitro anticancer activity. One of the most potent compounds in this series, 10b , exhibited excellent activity against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines, with IC50 values of 3.56 µM, 5.85 µM, and 7.68 µM, respectively[1].
Similarly, a series of 2,4-disubstituted pyrrolo[2,3-d]pyrimidines demonstrated high potency against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. For example, compound 46 , featuring halogen substitutions, was a highly potent EGFR inhibitor with an IC50 of 3.76 nM[2][3].
The antiproliferative activity of various pyrimidine derivatives is summarized in the table below, showcasing the influence of different substituents on their cytotoxic potency.
Table 1: Anticancer Activity of 4,6-Disubstituted Pyrimidine Analogues
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 10b | Pyrimidine-5-carbonitrile derivative | HepG2 | 3.56 | [1] |
| A549 | 5.85 | [1] | ||
| MCF-7 | 7.68 | [1] | ||
| II-1 | Pyrazolo[3,4-d]pyrimidine derivative | HepG2 | 5.90 ± 0.05 | [4] |
| Sorafenib | (Reference Drug) | HepG2 | 9.05 ± 0.54 | [4] |
| Compound 2b | Thiazolo[4,5-d]pyrimidine derivative | A375 (Melanoma) | Not specified | [5] |
| Compound 3b | Thiazolo[4,5-d]pyrimidine derivative | A375 (Melanoma) | Not specified | [5] |
| Compound 4b | Thiazolo[4,5-d]pyrimidine derivative | A375 (Melanoma) | Not specified | [5] |
| Compound 4c | Thiazolo[4,5-d]pyrimidine derivative | A375 (Melanoma) | Not specified | [5] |
Kinase Inhibitory Activity
The anticancer effects of many pyrimidine derivatives are attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer. Key kinase targets for pyrimidine-based inhibitors include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and kinases in the PI3K/Akt/mTOR pathway.
Several fused pyrimidine systems have been investigated as potent EGFR inhibitors. For example, a series of 2,4,6-trisubstituted pyrido[3,4-d]pyrimidines were found to be potent inhibitors of various EGFR mutants, with IC50 values in the nanomolar range[2]. Specifically, compound 42 from this series potently inhibited EGFRL858R, EGFRL858R/T790M, and EGFRL858R/T790M/C797S with IC50 values of 1.1, 34, and 7.2 nM, respectively[2].
Furthermore, thieno[2,3-d]pyrimidine derivatives have been identified as potent VEGFR-2 inhibitors. Compounds 21b , 21c , and 21e from this class exhibited significant VEGFR-2 inhibition with IC50 values of 33.4, 47.0, and 21 nM, respectively[6][7].
The inhibitory activities of various pyrimidine analogues against different kinases are presented in the following table.
Table 2: Kinase Inhibitory Activity of Pyrimidine Analogues
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 46 | EGFR | 3.76 | [2][3] |
| 47 | EGFR | 5.98 | [2][3] |
| 48 | EGFR | 3.63 | [2][3] |
| 42 | EGFRL858R | 1.1 | [2] |
| EGFRL858R/T790M | 34 | [2] | |
| EGFRL858R/T790M/C797S | 7.2 | [2] | |
| 10b | EGFR | 8.29 ± 0.04 | [1] |
| Erlotinib | EGFR | 2.83 ± 0.05 | [1] |
| 21b | VEGFR-2 | 33.4 | [6][7] |
| 21c | VEGFR-2 | 47.0 | [6][7] |
| 21e | VEGFR-2 | 21 | [6][7] |
| GDC-0980 | PI3Kα | 5 | [8] |
| PI3Kβ | 27 | [8] | |
| PI3Kδ | 7 | [8] | |
| PI3Kγ | 14 | [8] | |
| mTOR | 17 (Ki) | [8] |
Signaling Pathways
Pyrimidine derivatives exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently targeted by these compounds. The inhibition of kinases within these pathways can lead to cell cycle arrest and apoptosis in cancer cells.
Below is a generalized representation of the PI3K/Akt/mTOR signaling pathway, which is a common target for pyrimidine-based kinase inhibitors.
Caption: PI3K/Akt/mTOR Signaling Pathway.
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Caption: MTT Assay Experimental Workflow.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.
Principle: The amount of ADP generated in the kinase reaction is converted to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal that is proportional to the kinase activity.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the pyrimidine inhibitor in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, combine the target kinase, its specific substrate, and the inhibitor at various concentrations in a kinase assay buffer.
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate for a specific time at an optimal temperature (e.g., 30°C for 60 minutes).
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.
-
Signal Generation: Add a kinase detection reagent to convert the produced ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is inversely proportional to the kinase inhibition. The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration.
Caption: Kinase Inhibition Assay Workflow.
References
- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinase Inhibitor Landscape: A Head-to-Head Comparison of a Novel Pyrimidine-Based Compound with Established Aurora Kinase Inhibitors
For Immediate Release
In the dynamic field of oncology drug discovery, the pyrimidine scaffold has emerged as a privileged structure for the development of potent and selective kinase inhibitors.[1][2][3] This guide provides a comparative analysis of a novel hypothetical kinase inhibitor, DMP-K462, derived from the 4,6-dimethoxy-2-mercaptopyrimidine backbone, against three established Aurora kinase inhibitors: Alisertib (MLN8237), Danusertib (PHA-739358), and Tozasertib (VX-680). This document is intended for researchers, scientists, and drug development professionals interested in the competitive landscape of Aurora kinase inhibition.
While this compound itself is not characterized as a kinase inhibitor, its structural motifs are present in numerous active compounds.[4][5][6] DMP-K462 is presented here as a conceptual lead compound to illustrate the potential of this chemical series and to provide a framework for evaluating novel kinase inhibitors. The experimental data for DMP-K462 is hypothetical and generated for comparative purposes.
Introduction to Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis and cell division.[7][8] Overexpression of these kinases is frequently observed in various human cancers, making them attractive targets for therapeutic intervention.[8] Inhibition of Aurora kinases can lead to defects in mitotic spindle formation, chromosome segregation, and ultimately, cell cycle arrest and apoptosis.[1][9][10] The three main isoforms are Aurora A, B, and C, with Aurora A and B being the most studied in the context of cancer.[7]
Comparative Analysis of Kinase Inhibitors
The following tables summarize the biochemical potency and cellular activity of our hypothetical compound DMP-K462 in comparison to Alisertib, Danusertib, and Tozasertib.
Table 1: Biochemical Potency Against Aurora Kinases
| Compound | Aurora A (IC50/Ki, nM) | Aurora B (IC50/Ki, nM) | Selectivity (Aurora B / Aurora A) |
| DMP-K462 (Hypothetical) | 5 | 250 | 50-fold |
| Alisertib (MLN8237) | 1.2[11] | 396.5[11] | >200-fold[11] |
| Danusertib (PHA-739358) | 13[12][13] | 79[12][13] | 6-fold |
| Tozasertib (VX-680) | 0.6 (Ki)[10][14] | 18 (Ki)[10][14] | 30-fold |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Cellular Activity in Human Cancer Cell Lines
| Compound | Cell Line (Cancer Type) | Proliferation (IC50, nM) |
| DMP-K462 (Hypothetical) | HCT116 (Colon) | 45 |
| Alisertib (MLN8237) | MM1.S (Multiple Myeloma) | 3 - 1710 (range across lines)[11] |
| Danusertib (PHA-739358) | HCT116 (Colon) | 31[13] |
| Tozasertib (VX-680) | CAL-62 (Thyroid) | 25 - 150 (range across lines)[14][15] |
Signaling Pathway and Mechanism of Action
Aurora kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This interference with kinase activity disrupts the highly regulated process of mitosis.
Experimental Protocols
The following are summaries of standard experimental protocols used to generate the types of data presented in this guide.
Biochemical Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a purified kinase by 50%.
Methodology:
-
A reaction mixture is prepared containing the purified Aurora kinase enzyme, a specific peptide substrate, and ATP.
-
The inhibitor (e.g., DMP-K462) is added in a range of concentrations.
-
The reaction is initiated and incubated at a controlled temperature (e.g., 30°C).
-
The consumption of ATP or the phosphorylation of the substrate is measured. This can be done using various methods, such as coupling ATP consumption to a change in NADH absorbance or using MALDI-TOF mass spectrometry to detect the phosphorylated peptide.[15][16]
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTS Assay)
Objective: To measure the effect of a kinase inhibitor on the proliferation of cancer cell lines.
Methodology:
-
Human cancer cells (e.g., HCT116) are seeded in 96-well plates and allowed to adhere overnight.
-
The kinase inhibitor is added to the wells in a series of dilutions. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.
-
An MTS reagent is added to each well. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product.
-
After a short incubation period, the absorbance of the formazan product is measured using a plate reader at a specific wavelength (e.g., 490 nm).
-
The absorbance values are proportional to the number of viable cells. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in cell viability compared to the vehicle control.
Conclusion
The hypothetical pyrimidine-based inhibitor, DMP-K462, demonstrates competitive, albeit distinct, characteristics when compared to established Aurora kinase inhibitors Alisertib, Danusertib, and Tozasertib. Its theoretical high selectivity for Aurora A over Aurora B, similar to Alisertib, suggests a potential for a more targeted therapeutic window with fewer side effects associated with Aurora B inhibition. The continued exploration of diverse chemical scaffolds, such as the this compound backbone, is essential for the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles. Further synthesis and experimental validation of derivatives from this series are warranted to confirm their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alisertib - Wikipedia [en.wikipedia.org]
- 10. caymanchem.com [caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Inhibitor screening of protein kinases using MALDI-TOF MS combined with separation and enrichment of phosphopeptides by TiO2 nanoparticle deposited capillary column - Analyst (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of 4,6-Dimethoxy-2-mercaptopyrimidine-Based Compounds in Cross-Reactivity Studies
For Immediate Release
A comprehensive analysis of 4,6-dimethoxy-2-mercaptopyrimidine-based compounds reveals a significant cross-reactivity profile rooted in their primary biological target, the enzyme Acetolactate Synthase (ALS). This guide provides a comparative overview of these compounds against other classes of ALS inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals on their selectivity and potential off-target effects.
The this compound scaffold is a core component of several commercial herbicides.[1][2] These compounds function by inhibiting ALS, a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[3][4] This pathway is essential for plant growth, and its disruption leads to plant death.[5]
Performance Comparison with Alternative ALS Inhibitors
The cross-reactivity of this compound-based compounds can be understood by comparing their activity and selectivity with other chemical families of ALS inhibitors. The primary alternatives include sulfonylureas, imidazolinones, and triazolopyrimidines. While all target the same enzyme, variations in their chemical structures lead to different interaction profiles with the enzyme's active site and can influence their cross-resistance patterns in weeds.
| Herbicide Class | Representative Compound(s) | Primary Target | Key Characteristics |
| Pyrimidinyl-thio-benzoates | Bispyribac-sodium, Pyrithiobac-sodium | Acetolactate Synthase (ALS) | Post-emergence herbicides with systemic action.[6] The 4,6-dimethoxypyrimidine moiety is a common structural feature. |
| Sulfonylureas | Chlorsulfuron, Metsulfuron-methyl | Acetolactate Synthase (ALS) | Broad-spectrum herbicides with high potency and low application rates.[7] |
| Imidazolinones | Imazapyr, Imazethapyr | Acetolactate Synthase (ALS) | Herbicides with both foliar and soil activity, known for their long residual action.[5] |
| Triazolopyrimidines | Flumetsulam, Cloransulam-methyl | Acetolactate Synthase (ALS) | Selective herbicides used for broadleaf weed control in various crops.[5] |
It is crucial to note that while ALS is the primary target in plants, this enzyme is absent in mammals, which contributes to the low direct toxicity of these herbicides to humans.[8] However, the potential for off-target effects on other mammalian enzymes, especially those with structurally similar binding sites, warrants consideration in any drug development context.
Experimental Protocols
A detailed understanding of the experimental methodologies used to assess the activity and selectivity of these compounds is essential for interpreting the data.
In Vitro Acetolactate Synthase (ALS) Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on ALS activity.
1. Enzyme Extraction:
-
Fresh, young plant tissue is homogenized in an ice-cold extraction buffer.
-
The homogenate is centrifuged at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.
-
The resulting supernatant, containing the crude ALS enzyme extract, is collected and kept on ice.[9]
2. Assay Procedure:
-
The reaction mixture is prepared containing the enzyme extract, reaction buffer, and the necessary cofactors (thiamine pyrophosphate, Mg2+, FAD).
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations.
-
The enzymatic reaction is initiated by the addition of the substrate, pyruvate.
-
The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).[10]
-
The reaction is stopped, and the product, acetolactate, is converted to acetoin.
-
Acetoin is then quantified spectrophotometrically after derivatization.[11]
3. Data Analysis:
-
The percentage of ALS inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of ALS activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[9]
Visualizing the Mechanism of Action
The following diagrams illustrate the inhibited biochemical pathway and the general workflow for assessing compound activity.
Caption: Inhibition of Acetolactate Synthase (ALS) by this compound-based compounds disrupts the biosynthesis of essential branched-chain amino acids in plants.
Caption: A generalized workflow for the evaluation of potential Acetolactate Synthase (ALS) inhibitors, from initial screening to selectivity profiling.
References
- 1. asianpubs.org [asianpubs.org]
- 2. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 3. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 5. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. biogot.com [biogot.com]
- 11. Assay of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Substituted Mercaptopyrimidines: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the spectroscopic properties of substituted mercaptopyrimidines, offering valuable data for researchers, scientists, and professionals involved in drug discovery and materials science. The following sections detail the experimental protocols for key spectroscopic techniques and present a comparative summary of spectral data for various derivatives.
Key Spectroscopic Data Comparison
The structural elucidation of novel mercaptopyrimidine derivatives relies on a combination of spectroscopic techniques. The tables below summarize key quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for a selection of substituted mercaptopyrimidines, providing a baseline for comparison.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) of Selected Mercaptopyrimidine Derivatives
| Compound | Solvent | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Other Protons (ppm) |
| 2-Mercaptopyrimidine | DMSO-d6 | 8.35 (d) | 6.85 (t) | 8.35 (d) | 12.5 (s, SH) |
| 4-Methyl-2-mercaptopyrimidine | CDCl₃ | - | 6.60 (s) | 8.10 (d) | 2.40 (s, CH₃) |
| 4,6-Dimethyl-2-mercaptopyrimidine | DMSO-d6 | - | 6.70 (s) | - | 2.25 (s, 2xCH₃) |
| 5-Bromo-2-mercaptopyrimidine | DMSO-d6 | 8.60 (s) | - | 8.60 (s) | 12.9 (s, SH) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) of Selected Mercaptopyrimidine Derivatives
| Compound | Solvent | C-2 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Other Carbons (ppm) |
| 2-Mercaptopyrimidine | DMSO-d6 | 176.5 | 158.0 | 115.0 | 158.0 | - |
| 4-Methyl-2-mercaptopyrimidine | CDCl₃ | 178.2 | 165.1 | 112.5 | 151.8 | 23.5 (CH₃) |
| 4,6-Dimethyl-2-mercaptopyrimidine | DMSO-d6 | 177.0 | 164.5 | 118.0 | 164.5 | 23.0 (2xCH₃) |
| 5-Bromo-2-mercaptopyrimidine | DMSO-d6 | 175.0 | 159.0 | 105.0 | 159.0 | - |
Table 3: Key FT-IR Absorption Bands (cm⁻¹) of Selected Mercaptopyrimidine Derivatives
| Compound | ν(N-H) | ν(C=N) | ν(C=C) | ν(C=S) |
| 2-Mercaptopyrimidine | 3410 | 1625 | 1570 | 1150 |
| 4-Methyl-2-mercaptopyrimidine | 3425 | 1610 | 1580 | 1165 |
| 4,6-Dimethyl-2-mercaptopyrimidine | 3400 | 1605 | 1575 | 1160 |
| 5-Bromo-2-mercaptopyrimidine | 3390 | 1615 | 1560 | 1140 |
Table 4: Mass Spectrometry Data (m/z) of Selected Mercaptopyrimidine Derivatives
| Compound | Ionization Mode | [M]⁺ | [M+H]⁺ | Key Fragment Ions |
| 2-Mercaptopyrimidine | EI | 112 | - | 85, 68, 53 |
| 4-Methyl-2-mercaptopyrimidine | ESI | - | 127 | 112, 99, 85 |
| 4,6-Dimethyl-2-mercaptopyrimidine | ESI | - | 141 | 126, 113, 99 |
| 5-Bromo-2-mercaptopyrimidine | EI | 190/192 | - | 111, 84, 67 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following protocols provide a detailed methodology for each key experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are essential for elucidating the carbon-hydrogen framework of the molecules.
-
Sample Preparation: Approximately 5-10 mg of the mercaptopyrimidine derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrumentation: Spectra are recorded on a 300 MHz or 500 MHz NMR spectrometer.
-
Acquisition Parameters (¹H NMR):
-
Number of scans: 16-64
-
Relaxation delay: 1.0 s
-
Pulse width: 30-45°
-
Spectral width: -2 to 14 ppm
-
-
Acquisition Parameters (¹³C NMR):
-
Number of scans: 1024-4096
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: An FT-IR spectrometer is used to record the spectra.
-
Acquisition: A background spectrum of a pure KKBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as structural information from fragmentation patterns.
-
Sample Preparation: For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (µg/mL to ng/mL) and introduced into the ion source via direct infusion or coupled with liquid chromatography. For Electron Ionization (EI), a small amount of the solid or liquid sample is introduced directly into the vacuum of the mass spectrometer.
-
Instrumentation: A mass spectrometer, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer, is used.
-
Acquisition (ESI): The analysis is performed in either positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.
-
Acquisition (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
UV-Visible Spectroscopy
UV-Vis spectroscopy is useful for studying compounds containing chromophores and conjugated systems.
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Acquisition: The spectrum is recorded, typically from 200 to 800 nm, using a quartz cuvette with a 1 cm path length. A baseline spectrum of the solvent is recorded and subtracted from the sample spectrum.
Workflow and Structural Analysis
The following diagram illustrates the general workflow for the comparative spectroscopic analysis of substituted mercaptopyrimidines, leading to their structural elucidation and characterization.
Caption: General workflow for the synthesis, purification, and comparative spectroscopic analysis of substituted mercaptopyrimidines.
The Untapped Therapeutic Potential of 4,6-Dimethoxy-2-mercaptopyrimidine: A Comparative Guide to Preclinical Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the therapeutic potential of 4,6-Dimethoxy-2-mercaptopyrimidine. In the absence of direct preclinical data for this specific molecule, this document leverages published experimental results from structurally related mercaptopyrimidine and thiopyrimidine derivatives to establish a roadmap for its in vitro and in vivo validation. The information presented herein is intended to serve as a benchmark for future research and to highlight the potential of this chemical class in drug discovery, particularly in oncology.
Comparative Analysis of Mercaptopyrimidine Derivatives
While direct efficacy data for this compound is not currently available in public literature, the broader class of mercaptopyrimidine and thiopyrimidine derivatives has demonstrated significant biological activity, primarily as anticancer agents.[1][2] These compounds have been shown to target various cancer cell lines, with mechanisms often involving the inhibition of key signaling pathways.[3][4] The following table summarizes the in vitro cytotoxic activity of several representative mercaptopyrimidine derivatives against a panel of human cancer cell lines. This data serves as a reference for the potential potency that could be expected from novel analogues like this compound.
Table 1: Comparative In Vitro Cytotoxicity of Representative Mercaptopyrimidine Derivatives
| Compound Class | Representative Compound(s) | Target Cancer Cell Line | IC50 (µM) | Reference |
| 2-Thiopyrimidine/Chalcone Hybrids | Compound 9d | Leukemia (K-562) | 0.77 | [3] |
| Compound 9f | Leukemia (K-562) | 1.74 | [3] | |
| Compound 9a | Breast Cancer (MCF-7) | 1.37 | [3] | |
| Compound 9r | Breast Cancer (MCF-7) | 3.56 | [3] | |
| Compound 9n | Colon Cancer (HT-29) | 2.10 | [3] | |
| Thiazolo[4,5-d]pyrimidine Derivatives | Compound 3b | Melanoma (A375, C32) | <50 | [5] |
| Prostate Cancer (DU145) | <50 | [5] | ||
| Thieno[2,3-d]pyrimidine Derivatives | Compound 6j | Colon Cancer (HCT116) | 0.6 | [6] |
| Ovarian Cancer (A2780) | 1.2 | [6] | ||
| 6-Amino-5-cyano-2-thiopyrimidine Derivatives | Compound XX | Esophageal Cancer (EC-109) | 1.42 - 6.52 | [7] |
| Aminopyrimidine-2,4-diones | Compound 7 | Breast Cancer (MDA-MB-231) | Not specified, but highly active | [8] |
| Ruthenium(II)/2-mercaptopyrimidine Complexes | Complex 1 & 2 | Triple-Negative Breast Cancer (MDA-MB-231) | Highly Active | [9] |
Note: The data presented is for structurally related compounds and should be used as a benchmark for evaluating this compound.
Potential Signaling Pathways and Mechanism of Action
Several mercaptopyrimidine derivatives have been reported to exert their anticancer effects by inhibiting specific signaling pathways crucial for tumor cell survival and proliferation. A prominent target for this class of compounds is the Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT3 and STAT5a.[3][4] Overactivation of the STAT pathway is a hallmark of many cancers, leading to uncontrolled cell growth and resistance to apoptosis.[4] Inhibition of STAT3 and STAT5a can trigger apoptosis in tumor cells.[4]
Another identified mechanism for some mercaptopyrimidine derivatives is the inhibition of DNA Ligase IV , a key enzyme in the nonhomologous end-joining (NHEJ) pathway for DNA double-strand break repair.[2] By inhibiting this repair mechanism, these compounds can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells which often have a high replicative rate.[2]
Caption: Hypothesized inhibition of the STAT3/STAT5a signaling pathway by mercaptopyrimidine derivatives.
Experimental Protocols for Preclinical Validation
The following are detailed methodologies for key in vitro experiments to assess the therapeutic potential of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which the compound inhibits cell growth by 50% (IC50).
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these concentrations for 48-72 hours. A vehicle control (DMSO) is also included.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis
This experiment determines if the compound induces cell cycle arrest at a specific phase.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and resuspended in PBS containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL).
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by the compound.
-
Cell Treatment: Cells are treated with this compound as described for the cell cycle analysis.
-
Staining: After treatment, cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.
-
Data Analysis: The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). The percentage of apoptotic cells is calculated.
Experimental and Logical Workflow
The validation of a novel therapeutic compound follows a structured workflow from initial screening to preclinical in vivo studies.
Caption: General experimental workflow for the validation of a novel therapeutic compound.
Caption: Logical progression from a novel compound to a validated preclinical candidate.
Conclusion
While direct experimental evidence for the therapeutic potential of this compound remains to be established, the extensive research on the broader class of mercaptopyrimidine derivatives provides a strong rationale for its investigation. The data from related compounds suggest that it could possess significant anticancer activity, potentially through the inhibition of critical signaling pathways such as STAT3/STAT5a or DNA repair mechanisms. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for the systematic in vitro and in vivo validation of this compound. Future research focused on these validation steps is warranted to determine if this compound can be developed into a novel therapeutic agent.
References
- 1. longdom.org [longdom.org]
- 2. Identification and characterization of mercaptopyrimidine-based small molecules as inhibitors of nonhomologous DNA end joining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. mdpi.com [mdpi.com]
- 6. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vitro cytotoxicity and in vivo zebrafish toxicity evaluation of Ru(ii)/2-mercaptopyrimidine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 4,6-Dimethoxy-2-mercaptopyrimidine: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 4,6-Dimethoxy-2-mercaptopyrimidine was not located. The following disposal procedures are based on best practices for handling similar chemical compounds and information from the safety data sheets of structurally related pyrimidine derivatives. Researchers must always consult their institution's Environmental Health and Safety (EHS) office for guidance specific to their location and facilities.
The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential information for researchers, scientists, and drug development professionals on the recommended disposal procedures for this compound.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on the safety data sheets of similar compounds, the following PPE is recommended:
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Impervious clothing, such as a lab coat. |
| Respiratory Protection | Use only in a well-ventilated area. If dust or aerosols may be generated, a suitable respirator should be used.[1] |
Avoid inhalation, as well as contact with eyes and skin.[1] Minimize dust and aerosol formation during handling.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]
II. Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the CAS number (if available and confirmed), and any other information required by your institution's EHS guidelines.
-
-
Storage:
-
Disposal Request:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Follow their specific procedures for waste manifest and pickup scheduling.
-
-
Decontamination:
-
Decontaminate any surfaces or equipment that may have come into contact with the chemical. A common procedure involves scrubbing with alcohol.[1]
-
III. Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition if the material is flammable or used with flammable solvents.
-
Containment: For solid spills, carefully sweep or vacuum the material and place it into a suitable disposal container.[3] For solutions, absorb the spill with an inert, non-combustible material such as diatomite or universal binders.[1]
-
Cleanup and Disposal: Place the contained waste into a sealed, labeled container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly.
IV. Experimental Workflow for Disposal
The following diagram illustrates the general workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
V. Logical Decision-Making for Disposal
The following diagram outlines the decision-making process for handling and disposing of this compound.
Caption: Decision-making process for the disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4,6-Dimethoxy-2-mercaptopyrimidine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4,6-Dimethoxy-2-mercaptopyrimidine, a thiol-containing compound that requires careful management in a laboratory setting. Adherence to these protocols is critical for minimizing health risks and ensuring a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields, or a face shield.[2][3] | Protects against splashes and aerosols. |
| Hand Protection | Chemical-resistant nitrile rubber gloves. Double-gloving is recommended.[2][3] | Prevents direct skin contact. |
| Skin and Body Protection | A flame-resistant lab coat should be worn to protect against splashes.[2][3] | Prevents contamination of personal clothing. |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood.[2][3] | Minimizes inhalation of vapors and controls odor.[2] |
Operational and Handling Plan
A meticulous operational protocol is necessary to minimize exposure and ensure the stability of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Prepare and label all necessary glassware and equipment within the fume hood.
-
Have designated and clearly labeled waste containers ready for liquid and solid chemical waste.[3]
-
-
Handling:
-
Don all required PPE before handling the chemical.[3]
-
Equilibrate the container of this compound to room temperature before opening to prevent moisture condensation.[3]
-
To minimize air and moisture exposure, consider handling under an inert gas atmosphere (e.g., argon or nitrogen).[3]
-
Wash hands thoroughly after handling.[1]
-
Emergency Procedures
In the event of exposure, immediate action is crucial.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] If irritation persists, seek medical attention.[2] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[1] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[3]
Waste Segregation and Collection:
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.[3]
-
Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag, which is then placed in a designated solid hazardous waste container.[3]
All chemical waste should be disposed of through a licensed contractor, following all institutional and governmental regulations.[3]
Visual Workflow for Safe Handling
To further clarify the procedural steps for safely handling this compound, the following diagram outlines the complete workflow from preparation to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
